Product packaging for 6-Chloro-3-iodo-4-nitro-1H-indazole(Cat. No.:CAS No. 885519-97-1)

6-Chloro-3-iodo-4-nitro-1H-indazole

Cat. No.: B1371880
CAS No.: 885519-97-1
M. Wt: 323.47 g/mol
InChI Key: FADCULZWTHEJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-3-iodo-4-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H3ClIN3O2 and its molecular weight is 323.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClIN3O2 B1371880 6-Chloro-3-iodo-4-nitro-1H-indazole CAS No. 885519-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-iodo-4-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADCULZWTHEJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646324
Record name 6-Chloro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885519-97-1
Record name 6-Chloro-3-iodo-4-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-Chloro-3-iodo-4-nitro-1H-indazole physicochemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-iodo-4-nitro-1H-indazole

Abstract

This compound is a highly functionalized heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently forming the core of pharmacologically active agents.[1][2] The unique substitution pattern of this molecule—featuring an electron-withdrawing nitro group and two distinct halogens (chloro and iodo) at key positions—makes it a valuable and versatile building block for synthetic chemistry and drug discovery. The iodine at the 3-position is particularly amenable to cross-coupling reactions, while the nitro group can be reduced to an amine for further derivatization.

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a predictive profile based on computational models and comparative analysis with structurally related analogs. Furthermore, it offers detailed, field-proven experimental protocols for researchers to empirically determine its core characteristics, including solubility, stability, and spectroscopic identity. This guide is intended to serve as a foundational resource for scientists and professionals engaged in chemical synthesis, lead optimization, and formulation development.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its molecular identity. The structural features of this compound—a bicyclic aromatic system with multiple substituents—govern its reactivity, intermolecular interactions, and ultimately, its utility.

  • Chemical Name: this compound

  • CAS Number: 885519-97-1[3]

  • Molecular Formula: C₇H₃ClIN₃O₂[3]

  • Molecular Weight: 339.48 g/mol

Structural Diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties: A Predictive and Comparative Analysis

Direct experimental values for the target compound are not widely published. Therefore, we present a combination of computationally predicted properties and experimental/computed data from closely related structural analogs. This comparative approach provides a robust, scientifically grounded estimation of the compound's behavior.

PropertyThis compound (Predicted)6-Chloro-4-nitro-1H-indazole[4][5] (Analog A: Lacks Iodine)3-Iodo-6-nitro-1H-indazole[6][7] (Analog B: Lacks Chlorine)
Molecular Weight ( g/mol ) 339.48197.58289.03
LogP (Octanol/Water) ~3.5 - 4.02.02.1
Topological Polar Surface Area (Ų) 74.574.574.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Melting Point (°C) > 200 (Est.)Not Available~220 (Decomposes)
Aqueous Solubility Very Low (Est.)LowLow
pKa (Acidic, N-H) ~11-12 (Est.)Not AvailableNot Available

Expert Insights:

  • LogP: The addition of both chlorine and iodine atoms significantly increases the lipophilicity (LogP) compared to the analogs. This suggests the compound will have poor aqueous solubility but good permeability across lipid membranes.

  • Solubility: The planar, aromatic structure combined with high lipophilicity predicts very low solubility in aqueous media. The presence of the polar nitro group and the N-H proton may allow for some solubility in polar organic solvents like DMSO, DMF, and potentially alcohols.[1]

  • Stability: Aromatic nitro compounds can be susceptible to reduction and may exhibit photolytic instability. The carbon-iodine bond is the weakest point for potential degradation, particularly under reductive or light-induced conditions.

Protocol for Spectroscopic Structural Elucidation

Confirming the identity and purity of a synthesized compound is paramount. The following workflow outlines the standard spectroscopic techniques used for the structural elucidation of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation synthesis Synthesized Product ms Mass Spectrometry (MS) Confirms Molecular Weight synthesis->ms Sample ir FT-IR Spectroscopy Identifies Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Determines Connectivity ir->nmr confirm Structure Confirmed nmr->confirm Data Corroborates Proposed Structure G cluster_solubility Solubility Assessment cluster_stability Forced Degradation Study compound Solid Compound (this compound) kinetic Kinetic Solubility (DMSO Stock Dilution) compound->kinetic Test thermo Thermodynamic Solubility (Shake-Flask Method) compound->thermo Test hydrolysis Hydrolytic (Acid, Base, Neutral) compound->hydrolysis Stress oxidation Oxidative (H₂O₂) compound->oxidation Stress photo Photolytic (UV/Vis Light) compound->photo Stress analysis LC-MS/UPLC Analysis (Quantify Parent & Degradants) kinetic->analysis thermo->analysis hydrolysis->analysis oxidation->analysis photo->analysis

References

Introduction: The Significance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Chloro-3-iodo-4-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated nitroindazole derivative with significant potential as a versatile building block in medicinal chemistry and synthetic organic chemistry. While direct experimental data for this specific compound is limited, this document synthesizes available information and leverages data from closely related analogues to offer valuable insights for researchers.

The indazole ring system, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, making it a cornerstone in the design of novel therapeutics.[2] Derivatives of indazole have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antileishmanial properties.[1][2][3][4]

The strategic placement of functional groups, such as halogens and nitro groups, on the indazole core can significantly modulate a molecule's reactivity, metabolic stability, and biological efficacy.[3] this compound combines three key functionalities: an iodine atom at the 3-position, a nitro group at the 4-position, and a chlorine atom at the 6-position. This specific arrangement offers multiple reaction sites for chemical diversification, making it a highly valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug design. The iodine at C3 is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the nitro group at C4 can be readily reduced to an amine for further functionalization.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its application in research. The key identifiers and computed physicochemical properties for this compound are summarized below.

IdentifierValueSource
CAS Number 885519-97-1[5]
Molecular Formula C₇H₃ClIN₃O₂[5]
Molecular Weight 325.48 g/mol Inferred from Formula
IUPAC Name This compound[5]
Canonical SMILES C1=C(C=C2C(=C1--INVALID-LINK--[O-])NN=C2I)ClInferred from Structure

Computed Physicochemical Properties (Based on Analogues)

Note: The following properties are estimated based on structurally similar compounds, such as 6-Chloro-4-nitro-1H-indazole and 3-Iodo-6-nitroindazole, and serve as a guideline.

PropertyEstimated ValueAnalog CompoundSource
Topological Polar Surface Area (TPSA) 71.82 Ų6-Chloro-4-nitro-1H-indazole[6]
XLogP3 ~2.13-Iodo-6-nitroindazole[7]
Hydrogen Bond Donor Count 16-Chloro-4-nitro-1H-indazole[6]
Hydrogen Bond Acceptor Count 36-Chloro-4-nitro-1H-indazole[6]

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

A logical synthetic approach would likely begin with a suitably substituted aniline, proceeding through diazotization and cyclization to form the 6-chloro-4-nitro-1H-indazole intermediate, which is then iodinated at the C3 position.

Synthetic Workflow A Substituted Aniline (e.g., 4-Chloro-2-methyl-5-nitroaniline) B Diazotization & Cyclization A->B C 6-Chloro-4-nitro-1H-indazole B->C D Iodination (e.g., I₂, Base) C->D E This compound D->E

Caption: A plausible synthetic pathway for this compound.

Key Functionalization Reactions

The true value of this compound lies in its potential for subsequent chemical modifications. The three distinct functional groups offer orthogonal reactivity.

  • C3-Iodo Group : The carbon-iodine bond is a versatile handle for introducing molecular diversity. It readily participates in various transition metal-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling: To form carbon-carbon bonds with boronic acids.

    • Sonogashira Coupling: To introduce alkyne moieties.

    • Heck Coupling: For the addition of alkenes.[1]

    • Buchwald-Hartwig Amination: To form carbon-nitrogen bonds.

  • C4-Nitro Group : The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine (-NH₂).[1] This transformation is typically achieved using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic conditions. The resulting amino group can then be further functionalized through:

    • Amide bond formation.

    • Sulfonamide synthesis.

    • Reductive amination.

  • C6-Chloro Group : While less reactive than the iodo group in cross-coupling reactions, the chloro substituent can still participate in certain nucleophilic aromatic substitution (SNAr) reactions or serve as a site for modification under more forcing conditions. It also influences the electronic properties and lipophilicity of the molecule.

Functionalization Pathways cluster_0 C3 Position Reactions cluster_1 C4 Position Reactions start This compound C3-Iodo C4-Nitro C6-Chloro suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acids) start:f1->suzuki Pd Catalyst sonogashira Sonogashira Coupling (Terminal Alkynes) start:f1->sonogashira Pd/Cu Catalysts heck Heck Coupling (Alkenes) start:f1->heck Pd Catalyst reduction Reduction (e.g., SnCl₂, Fe/HCl) start:f2->reduction amine 4-Amino Derivative reduction->amine functionalization Amidation, Sulfonylation, etc. amine->functionalization

Caption: Key reaction pathways for the functionalization of the title compound.

Applications in Drug Discovery and Chemical Biology

The structural motifs present in this compound make it an attractive starting material for libraries aimed at discovering novel bioactive agents.

Kinase Inhibitors in Oncology

The indazole scaffold is a well-established core for numerous kinase inhibitors used in cancer therapy.[8] By utilizing the C3-iodo position for cross-coupling, diverse chemical entities can be introduced to target the ATP-binding pocket of various kinases. For example, derivatives could be designed to inhibit key signaling pathways, such as the RAF-MEK-ERK pathway, which is often dysregulated in many cancers.[1]

Kinase Inhibition RAF RAF Kinase MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation Inhibitor Indazole-Based Inhibitor (Derived from Title Compound) Inhibitor->RAF

Caption: Inhibition of the RAF kinase pathway by a hypothetical indazole derivative.

Antimicrobial and Antiparasitic Agents

Substituted indazoles have also shown significant promise as antimicrobial and antileishmanial agents.[2] Specifically, novel 3-chloro-6-nitro-1H-indazole derivatives have been investigated as promising candidates against Leishmania infantum.[2][4] The title compound serves as an excellent precursor for generating a library of analogues to screen against various bacterial, fungal, and parasitic pathogens.[1]

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds can guide safe handling practices.

  • Hazard Identification : Based on analogues like 3-Iodo-6-nitroindazole, this compound may be harmful if swallowed (Acute Toxicity, Oral).[7] It may also cause skin and serious eye irritation.[9]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear safety glasses with side-shields or chemical safety goggles.

    • Skin Protection : Handle with impervious gloves (e.g., nitrile rubber) and wear a lab coat.

    • Respiratory Protection : Use in a well-ventilated area or a chemical fume hood. Avoid dust formation.

  • First Aid Measures :

    • If Inhaled : Move the person into fresh air.[10]

    • In Case of Skin Contact : Wash off with soap and plenty of water.

    • In Case of Eye Contact : Flush eyes with water as a precaution.

    • If Swallowed : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.[11]

Disclaimer: This information is based on related compounds and should be used as a guide only. Always consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a highly functionalized heterocyclic compound with considerable potential for applications in medicinal chemistry and organic synthesis. Its strategically placed reactive sites—the iodo, nitro, and chloro groups—provide a versatile platform for the synthesis of complex molecules. For drug development professionals and researchers, this compound represents a valuable building block for creating diverse chemical libraries targeting a range of diseases, from cancer to infectious diseases. While further research is needed to fully characterize its properties and reactivity, the insights gathered from its analogues strongly suggest its utility as a key synthetic intermediate.

References

An In-Depth Technical Guide to 6-Chloro-3-iodo-4-nitro-1H-indazole: A Versatile Scaffold for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Chloro-3-iodo-4-nitro-1H-indazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring chloro, iodo, and nitro groups on the indazole core, offers multiple avenues for synthetic diversification. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, expected reactivity, and potential applications, drawing upon the established chemistry of related indazole derivatives. While specific experimental data for this exact molecule is limited in public literature, this document serves as a robust theoretical and practical framework for its utilization in research and development.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus is a "privileged scaffold" in drug discovery, forming the core structure of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The strategic placement of functional groups on the indazole ring system is a key strategy for modulating the physicochemical properties and biological activities of these molecules. The title compound, this compound, is a prime example of a highly decorated indazole with significant potential for the synthesis of novel chemical entities.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and biological screening. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃ClIN₃O₂[2]
Molecular Weight 323.48 g/mol [2]
CAS Number 885519-97-1[2]
Appearance Expected to be a solidInferred from related compounds
Purity >99% available commercially[2]
Storage Store in a dry, dark, and ventilated place[2]

Synthesis of this compound

Proposed Synthetic Pathway

The key transformation is the regioselective iodination at the C3 position of the indazole ring. This is a common and effective method for functionalizing the indazole core.[3]

Synthesis_Pathway Start 6-Chloro-4-nitro-1H-indazole Reagents Iodine (I₂) Base (e.g., KOH) Solvent (e.g., DMF) Start->Reagents Intermediate This compound Reagents->Intermediate caption Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar iodination reactions of indazoles.[4] Optimization of reaction conditions may be necessary.

Materials:

  • 6-Chloro-4-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Potassium carbonate (K₂CO₃) solution

  • Deionized water

Procedure:

  • To a solution of 6-chloro-4-nitro-1H-indazole (1.0 equivalent) in DMF, add potassium hydroxide (2.0 equivalents).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add a solution of iodine (1.5 equivalents) in DMF to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactivity and Chemical Logic

The chemical reactivity of this compound is dictated by its three key functional groups, making it a versatile synthetic intermediate.

  • C3-Iodo Group: The iodine atom at the C3 position is an excellent leaving group, making this position highly susceptible to various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[5] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups.

  • C4-Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This amino functionality can then be further derivatized through acylation, alkylation, or diazotization reactions, providing another point for molecular diversification.[6]

  • C6-Chloro Group: The chlorine atom on the benzene ring is less reactive than the C3-iodo group but can still participate in nucleophilic aromatic substitution reactions under more forcing conditions or through metal-catalyzed processes.

Reaction Scheme: Diversification Potential

Reactivity cluster_C3 C3-Iodo Functionalization cluster_C4 C4-Nitro Functionalization cluster_C6 C6-Chloro Functionalization Start This compound C3_Suzuki Suzuki Coupling (Aryl/Heteroaryl addition) Start->C3_Suzuki C3_Heck Heck Coupling (Alkene addition) Start->C3_Heck C3_Sonogashira Sonogashira Coupling (Alkyne addition) Start->C3_Sonogashira C4_Reduction Reduction to Amine Start->C4_Reduction C6_SNAr Nucleophilic Aromatic Substitution (SNAr) Start->C6_SNAr C4_Amine_Deriv Amine Derivatization (Acylation, Alkylation) C4_Reduction->C4_Amine_Deriv caption Key reaction pathways for this compound.

Caption: Key reaction pathways for this compound.

Potential Applications in Drug Discovery and Materials Science

The highly functionalized nature of this compound makes it an attractive starting material for the synthesis of compounds with potential applications in several fields:

  • Medicinal Chemistry: The indazole scaffold is a key component of many kinase inhibitors used in cancer therapy.[1] The ability to introduce diverse substituents at the C3, C4, and C6 positions allows for the generation of large libraries of compounds for screening against various biological targets. Furthermore, nitro-containing heterocyclic compounds have shown a broad spectrum of biological activities, including antimicrobial and antiparasitic effects.[7]

  • Materials Science: The extended π-system of the indazole ring, which can be further extended through cross-coupling reactions, suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related nitro and halogenated aromatic compounds are often classified as irritants and may be harmful if ingested or inhaled.

General Recommendations:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a promising, albeit under-characterized, chemical entity. Its densely functionalized structure provides a versatile platform for the synthesis of a wide array of novel molecules. This guide, by consolidating information from related compounds, offers a foundational understanding of its properties, synthesis, and reactivity, thereby enabling researchers to unlock its potential in drug discovery, materials science, and beyond. Further experimental investigation into the specific properties and reactions of this compound is warranted and will undoubtedly expand its utility in the scientific community.

References

Stability and storage conditions for halogenated nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of Halogenated Nitroindazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Halogenated nitroindazoles are a pivotal class of heterocyclic compounds in medicinal chemistry and materials science, valued for their unique physicochemical properties. However, their inherent reactivity necessitates a thorough understanding of their stability to ensure the integrity and reproducibility of research data, as well as the safety and efficacy of derived products. This guide provides a comprehensive overview of the critical factors influencing the stability of halogenated nitroindazoles, recommended storage and handling protocols, and methodologies for assessing their degradation. By integrating insights from established principles of chemical stability and forced degradation studies, this document serves as an essential resource for professionals working with these valuable but sensitive molecules.

Introduction: The Chemical Landscape of Halogenated Nitroindazoles

Halogenated nitroindazoles are characterized by an indazole core, a bicyclic aromatic system composed of fused benzene and pyrazole rings, substituted with one or more nitro groups and halogen atoms. The electron-withdrawing nature of both the nitro group and the halogens significantly influences the molecule's electron density, reactivity, and ultimately, its stability.[1] This unique electronic arrangement makes these compounds susceptible to specific degradation pathways that must be carefully managed.

Understanding the interplay between the indazole scaffold, the powerfully deactivating nitro group, and the reactive halogen substituents is fundamental to predicting and mitigating potential stability issues. This guide will dissect these factors to provide a scientifically grounded approach to their handling and storage.

Key Factors Influencing the Stability of Halogenated Nitroindazoles

The stability of a chemical compound is not an intrinsic, immutable property but rather a function of its environment. For halogenated nitroindazoles, several external factors can trigger or accelerate degradation.

Photostability: The Impact of Light Exposure

One of the most significant environmental factors affecting the stability of nitroaromatic compounds is light, particularly ultraviolet (UV) radiation.[2] The nitro group is a known photosensitive moiety that can absorb light energy, leading to the excitation of the molecule and subsequent chemical reactions.[2][3] This can initiate degradation cascades, including the reduction of the nitro group or cleavage of the indazole ring.[2]

Causality: The absorption of photons can promote electrons to higher energy orbitals, making the molecule more reactive and susceptible to bond cleavage.[2] This is a primary reason why many nitroaromatic compounds are stored in light-resistant containers.

Thermal Stability: The Role of Temperature

Elevated temperatures accelerate the rate of chemical reactions, including degradation processes.[3] While many heterocyclic compounds are thermally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition.[4] For halogenated nitroindazoles, thermal stress can induce the loss of nitro groups or other substituents, leading to the formation of impurities.

Recommendation: To minimize thermal degradation, storage in controlled and, where necessary, refrigerated environments is crucial.[5][6]

Hydrolytic Stability: The Influence of Moisture and pH

Hydrolysis, the reaction with water, is another critical degradation pathway for many organic molecules.[2] The rate of hydrolysis can be significantly influenced by the pH of the environment.[2] For halogenated nitroindazoles, both acidic and basic conditions can catalyze hydrolytic degradation, potentially leading to the cleavage of the indazole ring or modification of the nitro group.[2]

Practical Insight: It is imperative to protect these compounds from moisture during storage and handling. Using a desiccator for frequently accessed materials can be beneficial.[5]

Oxidative Stability: Reactivity with Oxygen

While the nitro group itself is an oxidizing moiety, the overall molecule can still be susceptible to external oxidizing agents.[5][7] The presence of atmospheric oxygen, especially in combination with light or heat, can lead to oxidative degradation.

Best Practice: For long-term storage of highly sensitive halogenated nitroindazoles, storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidation.[5]

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is paramount to preserving the purity and integrity of halogenated nitroindazoles.

General Storage Conditions

The following table summarizes the recommended storage conditions for halogenated nitroindazoles, based on general guidelines for nitroaromatic and halogenated compounds.

ParameterRecommended ConditionRationale
Temperature 2-8°C for long-term storage; controlled room temperature for short-term use.[5]To minimize thermal degradation and slow down potential decomposition pathways.[5]
Light Store in amber or opaque containers.[5]To protect from photodegradation initiated by UV and visible light.[2][5]
Atmosphere Tightly sealed containers. For highly sensitive compounds, store under an inert gas (e.g., Argon, Nitrogen).[5]To prevent oxidation and hydrolysis from atmospheric moisture.[5]
Container Original, tightly sealed containers. Polyethylene or polypropylene are often suitable.[8]To prevent contamination and exposure to environmental factors.[8]
Location A cool, dry, and well-ventilated area away from incompatible materials.[8][9]To ensure safety and prevent accidental reactions.[8]
Handling Precautions

Given the potential toxicity and reactivity of halogenated nitroindazoles, proper personal protective equipment (PPE) and handling procedures are non-negotiable.

  • Ventilation: Always handle these compounds in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Avoid Inhalation and Contact: Avoid inhaling dust or vapors and prevent contact with skin and eyes.[8][10]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[8]

  • Spill Management: In case of a spill, use appropriate procedures to clean it up, avoiding dust generation. Dampening with water before sweeping up dry powder is a recommended practice.[8]

Incompatible Materials

To prevent hazardous reactions, halogenated nitroindazoles should be stored separately from the following classes of chemicals:

  • Strong Oxidizing Agents: [5][6][7]

  • Strong Reducing Agents: [5]

  • Strong Acids and Bases: [6]

  • Flammable Materials: [11]

Assessing the Stability of Halogenated Nitroindazoles: Forced Degradation Studies

Forced degradation, or stress testing, is a crucial component of drug development and is essential for understanding the intrinsic stability of a molecule.[3][12] These studies involve subjecting the compound to conditions more severe than those it would typically encounter to identify potential degradation products and pathways.[3][12]

Objectives of Forced Degradation Studies
  • To identify likely degradation products.[12]

  • To establish degradation pathways.[12]

  • To develop and validate stability-indicating analytical methods.[12][13]

  • To understand the chemical properties of the molecule for formulation development and determination of appropriate storage conditions.[12][14]

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on halogenated nitroindazoles.

Forced_Degradation_Workflow cluster_analysis Analysis Acid Acid Hydrolysis (e.g., HCl) HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis (e.g., NaOH) Base->HPLC Oxidation Oxidation (e.g., H2O2) Oxidation->HPLC Thermal Thermal Stress (Dry & Wet Heat) Thermal->HPLC Photo Photolytic Stress (UV/Vis Light) Photo->HPLC LCMS LC-MS for Impurity Identification HPLC->LCMS Characterization Structure Elucidation of Degradants LCMS->Characterization Compound Halogenated Nitroindazole (Drug Substance) Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo Degradation_Pathways cluster_products Potential Degradation Products Parent Halogenated Nitroindazole Amino Aminoindazole Derivative (Reduction of Nitro Group) Parent->Amino Reduction (e.g., Photochemical, Microbial) Hydroxylated Hydroxylated Derivative (Hydrolysis/Oxidation) Parent->Hydroxylated Hydrolysis/ Oxidation RingCleavage Ring-Cleaved Products (Hydrolysis) Parent->RingCleavage Harsh Hydrolysis (Acidic/Basic) Dehalogenated Dehalogenated Product Parent->Dehalogenated Photolysis/ Reductive Dehalogenation

References

Methodological & Application

Application Note & Protocol: Strategic Synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Indazoles in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1] Its derivatives are particularly prominent in oncology, forming the core of several FDA-approved kinase inhibitors like Axitinib and Pazopanib.[2][3][4] The targeted synthesis of specifically functionalized indazoles is therefore a critical endeavor for expanding the chemical space available for drug development.

This document provides a detailed protocol for the synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole , a key intermediate whose distinct substitution pattern offers a triad of synthetic advantages:

  • The iodo group at the C-3 position serves as a versatile handle for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[1][5]

  • The nitro group at the C-4 position can be readily reduced to an amine, providing a vector for further functionalization or for modulating the electronic properties of the molecule.[1][5]

  • The chloro group at the C-6 position influences the molecule's overall lipophilicity and metabolic stability.

This guide explains the underlying chemical principles and provides a robust, step-by-step protocol for the direct C-3 iodination of 6-chloro-4-nitro-1H-indazole, designed for reproducibility and scalability in a research setting.

Reaction Principle: Electrophilic Aromatic Substitution on a Deactivated Indazole Core

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The C-3 position of the indazole ring is inherently susceptible to electrophilic attack.[6] However, the synthetic challenge lies in the deactivating effect of the electron-withdrawing chloro and nitro groups, which reduce the nucleophilicity of the indazole ring system.

To overcome this hurdle, the reaction is performed in the presence of a base. The base, typically potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), deprotonates the acidic N-1 proton of the indazole. This generates an indazolide anion, a significantly more electron-rich and nucleophilic species, which can then readily attack the electrophilic iodine (I₂).[5][7] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the ions involved and facilitates the reaction.[7][8]

Caption: Reaction scheme for the base-mediated iodination of the indazole.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjustments may be necessary for different scales.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Recommended PurityNotes
6-chloro-4-nitro-1H-indazole885-52-9197.57>97%Starting Material
Iodine (I₂)7553-56-2253.81>99.8%Iodinating Agent
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21>99%Base
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, >99.8%Reaction Solvent
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction Solvent
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11ACS GradeFor quenching excess iodine
Brine (Saturated NaCl solution)N/AN/AN/AFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04ACS GradeDrying Agent
Silica Gel7631-86-960.08230-400 meshFor column chromatography
TLC PlatesN/AN/ASilica gel 60 F₂₅₄For reaction monitoring
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Condenser (optional, for heated reactions)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-4-nitro-1H-indazole (1.98 g, 10.0 mmol, 1.0 equiv.).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: To the solution, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.). Stir the resulting suspension vigorously. The base facilitates the deprotonation of the indazole, which is the rate-determining step for activation.

  • Iodine Addition: In a separate beaker, dissolve iodine (3.05 g, 12.0 mmol, 1.2 equiv.) in DMF (10 mL). Transfer this solution to a dropping funnel and add it dropwise to the reaction mixture over 20-30 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete (as indicated by TLC), pour the mixture into a 250 mL beaker containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃, ~100 mL). Stir until the deep brown/purple color of the excess iodine has completely disappeared, resulting in a pale yellow suspension.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification: Purify the crude solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure this compound.

  • Final Product: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under vacuum to obtain the final product.

Quantitative Data Summary
CompoundMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
6-chloro-4-nitro-1H-indazole197.5710.01.98 g1.0
Iodine (I₂)253.8112.03.05 g1.2
Potassium Carbonate (K₂CO₃)138.2115.02.07 g1.5
N,N-Dimethylformamide (DMF)73.09-50 mLSolvent
Theoretical Yield (Product)323.47 10.0 3.23 g -
Expected Yield (Post-Purification)323.47-~2.4 - 2.9 g (75-90%)-

Visualization of the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety, Handling, and Waste Disposal

Scientific integrity requires uncompromising attention to safety. All operations must be conducted in a well-ventilated fume hood by personnel trained in standard laboratory procedures.

  • Hazard Identification:

    • Iodine (I₂): Corrosive and toxic. Causes severe irritation and burns to skin, eyes, and the respiratory tract.[9][10][11] Avoid inhaling dust or vapors.

    • Nitroaromatic Compounds: Generally considered toxic. Handle with care to avoid ingestion, inhalation, and skin contact.

    • N,N-Dimethylformamide (DMF): A reproductive toxin. Absorbed through the skin. Always use in a fume hood and wear appropriate gloves.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant safety goggles or a face shield at all times.

    • Wear a flame-retardant lab coat.

    • Wear nitrile or neoprene gloves. Double-gloving is recommended when handling DMF.

  • Waste Disposal:

    • All organic solvents and halogenated waste must be collected in a designated, properly labeled hazardous waste container.[12][13]

    • Aqueous waste from the work-up should be neutralized if necessary and collected in a separate aqueous waste container. Do not pour any chemical waste down the drain.[12]

Product Validation and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical methods.

  • Thin-Layer Chromatography (TLC): To monitor the reaction and assess the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the substitution pattern on the aromatic ring. The disappearance of the C-3 proton signal from the starting material is a key indicator of successful iodination.

    • ¹³C NMR: To confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (M.W. 323.47 g/mol ) and its isotopic pattern (due to chlorine and iodine).

  • Melting Point (MP): A sharp melting point range is a good indicator of high purity.

By following this detailed protocol, researchers can reliably synthesize this compound, a valuable building block for the development of novel therapeutics, particularly in the field of kinase inhibition.[14][15]

References

Application Notes & Protocols: 6-Chloro-3-iodo-4-nitro-1H-indazole as a Pivotal Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2] This guide focuses on a highly functionalized derivative, 6-chloro-3-iodo-4-nitro-1H-indazole , a versatile and powerful building block for constructing complex molecular architectures. The strategic placement of three distinct functional groups—a reactive iodine at the C3 position, an electron-withdrawing nitro group at C4, and a chloro substituent at C6—provides an exceptional platform for sequential and regioselective modifications. This document provides an in-depth exploration of its properties, synthesis, and key applications, complete with detailed, field-proven protocols for its use in palladium-catalyzed cross-coupling reactions and subsequent functional group transformations, empowering researchers in drug discovery and synthetic chemistry.

Physicochemical and Spectroscopic Profile

The precise characterization of a synthetic intermediate is critical for reproducibility and downstream success. While extensive experimental data for this specific isomer is not broadly published, the following table consolidates available information and predicted properties based on closely related analogs.[3][4]

PropertyValueSource / Notes
Chemical Name This compound-
CAS Number 885519-97-1[5]
Molecular Formula C₇H₃ClIN₃O₂[5]
Molecular Weight 323.48 g/mol Calculated
Appearance Likely a yellow or beige solid powderBased on analogous structures[6]
Purity Typically >98%Commercial suppliers[5]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in othersGeneral chemical knowledge
Predicted ¹H NMR Complex aromatic signals expected between δ 7.5-9.0 ppmBased on similar indazoles[4]
Predicted ¹³C NMR C-I signal expected around δ 90 ppmBased on iodoindazoles[4]

Synthesis of the Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient pathway begins with the commercially available 6-chloro-1H-indazole.

General Synthetic Workflow

The overall strategy involves the nitration of the indazole core, followed by direct iodination at the electron-rich C3 position.

G A 6-Chloro-1H-indazole B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 6-Chloro-4-nitro-1H-indazole B->C D Iodination (I₂, KOH, DMF) C->D Step 2 E This compound D->E

Caption: General workflow for the synthesis of this compound.

Protocol: Iodination of 6-Chloro-4-nitro-1H-indazole

This protocol is adapted from established procedures for the C3-iodination of indazoles.[7][8] The C3 position is susceptible to electrophilic substitution, a reaction that is facilitated under basic conditions which generate the more nucleophilic indazolide anion.

Materials:

  • 6-Chloro-4-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH), powdered

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 6-chloro-4-nitro-1H-indazole (1.0 equiv) in anhydrous DMF, add powdered KOH (3.0 equiv) portion-wise at room temperature. The color of the solution will typically darken.

  • Stir the resulting mixture for 30 minutes to ensure complete formation of the indazolide anion.

  • Add solid iodine (I₂, 2.0 equiv) in several portions over 20 minutes. The reaction is exothermic; maintain the temperature below 40 °C if necessary with a water bath.

  • Continue stirring the reaction at room temperature for 3-5 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium bisulfite to quench the excess iodine. The color should fade from dark brown to a lighter yellow/orange as a precipitate forms.

  • Stir for an additional 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water, then with a small amount of cold diethyl ether to remove residual DMF.

  • Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo bond is the primary site of reactivity, making this intermediate an excellent substrate for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.[9]

Suzuki-Miyaura Coupling: Synthesis of 3-Aryl Indazoles

The Suzuki-Miyaura coupling is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures commonly found in pharmaceuticals.[10] The electron-deficient nature of the this compound substrate facilitates the initial oxidative addition step, which is often rate-limiting.[11]

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-I PdII Ar-Pd(II)-I(L₂) OxiAdd->PdII Trans Transmetalation PdII->Trans Ar'-B(OR)₂ Base PdIIAr Ar-Pd(II)-Ar'(L₂) Trans->PdIIAr RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Ar-Ar' Suzuki_Workflow setup 1. Reaction Setup Add solids (indazole, boronic acid, base) to a flame-dried Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill the flask with Argon/Nitrogen (3x). setup->inert solvent 3. Solvent & Catalyst Addition Add degassed solvent, followed by the Palladium catalyst. inert->solvent heat 4. Reaction Heat mixture (e.g., 80-100 °C) with vigorous stirring. Monitor by TLC/LC-MS. solvent->heat workup 5. Aqueous Work-up Cool to RT, dilute with water, and extract with an organic solvent (e.g., EtOAc). heat->workup purify 6. Purification Dry organic layer, concentrate, and purify by flash column chromatography. workup->purify Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Indazole-Based Inhibitor Inhibitor->RAF Inhibition

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Iodo-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 3-Aryl-Indazoles in Modern Drug Discovery

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with significant biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for constructing biaryl compounds.[1][2] Its application to 3-iodo-indazole derivatives provides an efficient pathway to introduce a wide array of aryl and heteroaryl groups at the C-3 position. This strategic functionalization is crucial for developing extensive libraries of novel compounds for structure-activity relationship (SAR) studies, which are fundamental to modern drug development programs.[1]

The resulting 3-aryl-1H-indazole derivatives are of particular interest as kinase inhibitors.[1] Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a known factor in many diseases, including cancer. The ability to diversify the C-3 substituent via Suzuki coupling allows for the precise tuning of the potency, selectivity, and pharmacokinetic profiles of these potential drug candidates.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the 3-iodo-indazole to a palladium(0) complex. This step forms a palladium(II) intermediate. The electron-deficient nature of the 3-iodo-indazole often facilitates this initial step.[5][6]

  • Transmetalation: The aryl or heteroaryl group is transferred from the organoboron reagent (typically a boronic acid or its ester) to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species.[5][7]

  • Reductive Elimination: The final step is the reductive elimination of the desired 3-aryl-indazole product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3]

Suzuki_Coupling_Cycle cluster_reagents Reagents & Products Indazole 3-Iodo-Indazole Boronic Aryl Boronic Acid (Ar'-B(OR)₂) Product 3-Aryl-Indazole caption Catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from established methods for the direct iodination of indazole.[3][8]

Materials:

  • 1H-Indazole

  • Potassium Hydroxide (KOH)

  • Iodine (I₂)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Water (deionized)

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.

  • To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).[1]

  • Stir the reaction mixture at room temperature for 3 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite. A precipitate will form.[1]

  • Collect the solid by vacuum filtration.[1]

  • Wash the collected solid with water.[1]

  • Dry the solid under vacuum to yield 3-iodo-1H-indazole.[1]

Protocol 2: General Suzuki-Miyaura Cross-Coupling of 3-Iodo-1H-indazole

This is a general protocol and may require optimization for specific substrates.[1]

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Solvent system (e.g., 4:1 mixture of dioxane and water)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate or dichloromethane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Combine the 3-iodo-1H-indazole derivative, the boronic acid, and the base in a reaction vessel.[1]

  • Add the solvent system.[1]

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.[1]

  • Under a positive pressure of the inert gas, add the palladium catalyst.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • After the reaction is complete, cool the mixture to room temperature.[1]

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.[1]

Experimental_Workflow start Start reagents Combine 3-Iodo-Indazole, Boronic Acid, Base, Solvent start->reagents degas Degas with Inert Gas (15-30 min) reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to 80-120°C with Stirring catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with Water, Extract with Organic Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, HRMS) purify->characterize end End characterize->end

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.[1] The following tables summarize various reaction conditions for the Suzuki coupling of 3-iodo-indazole derivatives.

Table 1: Catalyst and Base Screening

Catalyst (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)100Good to Excellent[5]
PdCl₂(dppf) (3)Cs₂CO₃ (2)DME80Good[9][10]
Pd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)110Good to Excellent[5]
PdCl₂(dtbpf) (3)Na₂CO₃ (2)Toluene/H₂O/EtOH80Moderate to Good[3]

Table 2: Substrate Scope with Optimized Conditions Optimized Conditions: Pd(dppf)Cl₂, K₂CO₃, DME, 80 °C, 2h[9][10]

3-Iodo-Indazole DerivativeBoronic AcidProduct Yield (%)
N-ethyl-5-bromo-indazoleN-Boc-2-pyrroleboronic acidHigh
N-Boc-5-bromo-indazole2-thiopheneboronic acidGood
5-bromo-3-carbomethoxy-indazoleN-Boc-2-pyrroleboronic acidGood

Troubleshooting and Field-Proven Insights

Issue 1: Low or No Conversion

  • Catalyst Inactivity: Ensure the palladium catalyst is not degraded. Using freshly opened catalyst or storing it under an inert atmosphere is crucial. A color change to black may indicate the formation of less active palladium black. For electron-deficient substrates, consider more electron-rich and bulky ligands like XPhos or SPhos.[5]

  • Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step. If using common bases like Na₂CO₃ or K₂CO₃, consider switching to stronger or more soluble bases such as Cs₂CO₃ or K₃PO₄. The presence of water can be essential for the activity of some bases.[5][11]

  • N-H Interference: The free N-H group of the indazole can interfere with the catalytic cycle. While some protocols for unprotected 3-iodoindazoles exist, particularly under microwave conditions, N-protection (e.g., with Boc or SEM) is often crucial for successful coupling.[8][12]

Issue 2: Homocoupling of Boronic Acid

  • Thorough Degassing: This is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed before adding the catalyst.[5]

  • Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction.[5]

Issue 3: Protodeboronation of Boronic Acid

  • Anhydrous Conditions: This side reaction is promoted by excess water or protic solvents, high reaction temperatures, and prolonged reaction times. Use anhydrous solvents where possible or minimize the amount of water. Lowering the reaction temperature can also be beneficial.[1]

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle them in a well-ventilated fume hood and under an inert atmosphere. Keep them away from heat, sparks, and open flames.[1]

  • Organoboron Reagents: Boronic acids are generally stable but can be irritants. Avoid inhaling dust and contact with skin and eyes.[1]

  • Solvents: Many solvents used in Suzuki coupling (e.g., dioxane, DMF, toluene) are flammable and/or toxic. Handle with appropriate personal protective equipment in a well-ventilated area.[1]

References

Application Notes and Protocols for the Heck Reaction of 3-Iodo-6-Nitro-1H-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Indazole Scaffolds

The indazole ring system is a cornerstone of modern medicinal chemistry, featuring prominently in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its functionalization is therefore of paramount importance to drug discovery and development professionals. The Mizoroki-Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, stands out as a versatile and robust method for this purpose.[1]

This document provides a detailed guide to the application of the Heck reaction for the C3-alkenylation of 3-iodo-6-nitro-1H-indazole. The presence of an iodine atom at the C3 position makes this substrate highly suitable for transition metal-catalyzed cross-coupling reactions.[1] However, the strong electron-withdrawing nature of the nitro group at the C6 position significantly influences the substrate's reactivity, necessitating carefully optimized protocols for a successful transformation.[2][3] The resulting 3-alkenyl-6-nitro-indazoles are valuable intermediates, which can be further elaborated, for instance, by reducing the nitro group to an amine, thus opening pathways to a diverse range of molecular architectures for structure-activity relationship (SAR) studies.[2]

The Mechanism of the Heck Reaction: A Self-Validating Catalytic Cycle

The trustworthiness of the Heck reaction protocol lies in its well-understood and predictable catalytic cycle. The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) complex. This is often the rate-determining step, and the reactivity of the C-I bond in 3-iodo-6-nitro-1H-indazole is enhanced by the electron-withdrawing nitro group.[3] The subsequent steps involve migratory insertion of the alkene, followed by β-hydride elimination to yield the product and a hydridopalladium(II) complex. The final step is the reductive elimination of HX with the help of a base, which regenerates the active palladium(0) catalyst.

Diagram: The Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺I⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-I(L)₂ Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd PdII_Hydride H-Pd(II)-I(L)₂ Beta_Hyd->PdII_Hydride Alkene Product Red_Elim Reductive Elimination PdII_Hydride->Red_Elim Base Red_Elim->Pd0 Base-H⁺ + I⁻

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Experimental Protocols

The following protocols are representative examples for the Heck coupling of 3-iodo-6-nitro-1H-indazole. It is crucial to adapt and optimize these conditions for different alkene coupling partners.

Protocol 1: General Procedure with Methyl Acrylate

This protocol details a typical Heck reaction using an activated alkene like methyl acrylate.[1]

A. Materials and Equipment:

  • Substrate: 3-iodo-6-nitro-1H-indazole

  • Alkene: Methyl Acrylate

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.[1]

B. Reagent Preparation and Stoichiometry (0.5 mmol scale):

  • 3-iodo-6-nitro-1H-indazole: 144.5 mg (0.5 mmol, 1.0 eq)

  • Palladium(II) Acetate: 5.6 mg (0.025 mmol, 0.05 eq)

  • Sodium Carbonate: 106.0 mg (1.0 mmol, 2.0 eq)

  • Methyl Acrylate: 67 µL (0.75 mmol, 1.5 eq)

  • Anhydrous DMF: 2.5 mL

C. Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 3-iodo-6-nitro-1H-indazole, Palladium(II) Acetate, and Sodium Carbonate.[1]

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

  • Add anhydrous DMF followed by methyl acrylate via syringe.[1]

  • Place the sealed flask in a preheated oil bath at 100-110 °C.[1]

  • Stir the reaction mixture vigorously for 4-12 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1]

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Considerations for N-Protection

For certain Heck couplings, particularly with less reactive alkenes, N-protection of the indazole ring may be necessary to prevent side reactions and improve yields.[3][4]

A. N-Protection Step (Example with DHP):

  • To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in DMF, add 3,4-dihydro-2H-pyran (DHP) (1.5 eq).[2]

  • Add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture.[2]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.[2]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.[2]

B. Heck Reaction with N-Protected Indazole:

  • Follow the general procedure in Protocol 1, substituting the N-protected indazole for the unprotected starting material.

C. Deprotection:

  • Deprotection can be achieved post-coupling, for example, by acidic treatment for the THP group.

Diagram: Experimental Workflow

Heck_Workflow start Start prep Reagent Preparation (Indazole, Alkene, Catalyst, Base, Solvent) start->prep setup Reaction Setup (Dry flask, add solids) prep->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert addition Reagent Addition (Solvent, Alkene) inert->addition reaction Reaction Execution (Heat and Stir) addition->reaction monitor Monitoring (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Dilute, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: High-level workflow for the Heck reaction protocol.

Data Summary and Optimization

The versatility of the Heck reaction allows for considerable optimization. The following table summarizes typical conditions and considerations for the C3 functionalization of iodo-indazoles.

ParameterTypical ConditionsRationale & Optimization Insights
Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common and effective precursor. The choice of ligand can be critical for stability and reactivity.[3]
Ligand PPh₃, P(o-tol)₃Phosphine ligands are commonly used. Sterically hindered ligands may suppress side reactions like de-iodination.[3]
Base Na₂CO₃, K₂CO₃, Et₃NAn inorganic base like Na₂CO₃ is often robust. Organic amines like Et₃N can also be effective. The choice of base is critical for regenerating the Pd(0) catalyst.[1][5]
Solvent DMF, AcetonitrilePolar aprotic solvents like DMF are standard as they effectively dissolve the reactants and salts.[1][5]
Temperature 80-120 °CHigher temperatures are generally required to drive the reaction to completion.[1][5]
Atmosphere Inert (Ar or N₂)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[1]
Additives Microwave, UltrasoundAlternative energy sources like microwave irradiation can significantly reduce reaction times.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficient temperature.3. Poor quality of reagents (base, solvent).1. Use fresh catalyst. Consider a different ligand.2. Increase reaction temperature.3. Use a fresh, anhydrous, and deoxygenated solvent and a high-purity base.[3]
Formation of De-iodinated Side Product Competing reductive pathway (hydrodehalogenation), especially with electron-deficient substrates.Switch to a more sterically hindered ligand to disfavor the competing pathway.[3]
Mixture of Regioisomers Electronic and steric nature of the alkene and catalyst system.The choice of ligand on the palladium catalyst can influence and direct regioselectivity.[3]
Low Yields with Unprotected Indazole The acidic N-H proton of the indazole can interfere with the catalytic cycle or cause side reactions.Protect the indazole nitrogen (N1) with a suitable protecting group (e.g., THP, Boc, SEM) before performing the Heck reaction.[3][4]

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.[1]

  • Organic solvents like DMF are harmful. Avoid inhalation and skin contact.

  • Reactions at high temperatures should be conducted behind a safety shield.

Conclusion

The Heck reaction is a highly effective method for the C3-alkenylation of 3-iodo-6-nitro-1H-indazole, providing a gateway to novel and diverse derivatives for drug discovery.[2] Success hinges on the careful selection of reaction parameters, including the catalyst system, base, and solvent, as well as the strategic use of N-protection when necessary. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize these protocols to achieve high yields of the desired products.

References

Using 6-Chloro-3-iodo-4-nitro-1H-indazole in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 6-Chloro-3-iodo-4-nitro-1H-indazole in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents, including several FDA-approved drugs.[1][2][3] Its unique bicyclic aromatic structure, featuring a pyrazole ring fused to a benzene ring, serves as an excellent bioisostere for native purine bases, allowing it to form key hydrogen bonding interactions with the hinge region of protein kinases. This has led to the development of a multitude of indazole-containing kinase inhibitors for cancer therapy.[1][4]

This compound is a highly functionalized and versatile starting material, strategically designed for the efficient construction of complex kinase inhibitors. Each substituent serves a distinct and critical purpose in a synthetic campaign:

  • The 3-Iodo Group: This is the primary reactive handle for introducing molecular complexity. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile installation of a wide variety of aryl, heteroaryl, and alkyl groups.[5][6][7] This position is often used to build the core structure that occupies the ATP-binding pocket of the target kinase.

  • The 4-Nitro Group: As a strong electron-withdrawing group, the nitro moiety influences the electronic properties of the indazole ring, impacting the reactivity of other positions.[8] More importantly, it can be readily reduced to a primary amine, which provides a crucial point for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.[5][7]

  • The 6-Chloro Group: This substituent provides an additional site for modification and can be crucial for tuning the electronic landscape and lipophilicity of the final compound. In many inhibitors, the chlorine atom itself forms important halogen bonds or hydrophobic interactions within the kinase active site, enhancing binding affinity.

This guide provides detailed protocols and expert insights into the key synthetic transformations of this compound, enabling researchers to leverage its full potential in the discovery and development of novel kinase inhibitors.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the properties of closely related analogs provide a reliable estimation.

PropertyEstimated Value / DescriptionReference Compound(s)
CAS Number 885521-88-0 (for 6-Bromo analog)6-Bromo-3-iodo-1H-indazole[9][10][11]
Molecular Formula C₇H₃ClIN₃O₂-
Molecular Weight ~325.48 g/mol -
Appearance Likely a yellow to brown solid powderGeneral observation for nitroaromatics
Purity Typically >97% (when sourced commercially)6-Bromo-3-iodo-1H-indazole[11]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in ethers and chlorinated solvents.General solubility of functionalized heterocycles

Core Synthetic Protocols: A Step-by-Step Guide

The true utility of this compound is realized through a sequence of robust and well-established chemical transformations. The following protocols are designed to be self-validating, with clear steps for execution and monitoring.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

This reaction is the cornerstone for building the core biaryl or heteroaryl-aryl structure of many kinase inhibitors. It forms a new carbon-carbon bond at the C3 position, displacing the iodine atom.[12][13][14]

Causality and Rationale: The Suzuki-Miyaura coupling is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The palladium catalyst is the engine of the reaction; the choice of ligand (e.g., from triphenylphosphine) is critical as it stabilizes the palladium center and modulates its reactivity.[15] The base (e.g., K₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[16] A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.[13][16]

A typical experimental workflow for the Suzuki coupling reaction.

Detailed Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the palladium catalyst.[16]

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 mixture) via syringe. The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloro-4-nitro-1H-indazole.

Troubleshooting:

  • Low or No Conversion: This is often due to an inactive catalyst. Ensure the catalyst is fresh and handled under an inert atmosphere.[16] Alternatively, screen other catalyst/ligand systems like PdCl₂(dppf). The base may also be the issue; consider a stronger base like cesium carbonate (Cs₂CO₃).[15][16]

  • Formation of Homocoupled Boronic Acid: This can occur if the reaction conditions are too harsh or if oxygen is present. Ensure thorough degassing.

  • Deboronation of Boronic Acid: This can happen with prolonged heating. Monitor the reaction closely and stop it once the starting material is consumed.

Protocol 2: Reduction of the 4-Nitro Group to a Primary Amine

This transformation is pivotal, converting the electron-withdrawing nitro group into a versatile nucleophilic amine, which is essential for installing key side chains that often confer solubility and target engagement.[5]

Causality and Rationale: While catalytic hydrogenation is a common method for nitro reduction, it carries a high risk of dehalogenation (removal of the chloro and iodo groups).[17] Therefore, chemical reduction is often preferred. Using iron powder in the presence of a mild acid source like ammonium chloride (NH₄Cl) is a robust, inexpensive, and chemoselective method that typically preserves aryl halides.[5] Tin(II) chloride (SnCl₂) in an acidic medium is another excellent and mild alternative.[17][18]

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the 3-aryl-6-chloro-4-nitro-1H-indazole derivative (1.0 equiv.) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Reagent Addition: Add iron powder (Fe, 5.0 equiv.) and ammonium chloride (NH₄Cl, 5.0 equiv.) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously. The reaction is often accompanied by a color change from yellow to colorless. Monitor the disappearance of the starting material by TLC (typically 2-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. If needed, add water and extract the product with ethyl acetate.

  • Purification: The resulting 4-amino-3-aryl-6-chloro-1H-indazole is often pure enough for the next step. If necessary, it can be purified by column chromatography or recrystallization.

Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, more iron powder and NH₄Cl can be added. Ensure the stirring is vigorous enough to keep the iron suspended.

  • Product Contamination with Iron Salts: Thoroughly washing the Celite pad is crucial. An aqueous work-up with a basification step (e.g., with sodium bicarbonate) can help precipitate remaining iron hydroxides before extraction.

Application in Kinase Inhibitor Synthesis: A Conceptual Workflow

The true power of this compound is demonstrated when these protocols are combined to build a molecule designed to inhibit a specific kinase, such as BRAF, which is frequently mutated in melanoma.[19][20]

Kinase_Inhibitor_Synthesis Start 6-Chloro-3-iodo- 4-nitro-1H-indazole Step1 Suzuki Coupling (Protocol 1) + Arylboronic Acid Start->Step1 Introduce Core Moiety Intermediate1 3-Aryl-6-chloro- 4-nitro-1H-indazole Step1->Intermediate1 Step2 Nitro Reduction (Protocol 2) Fe / NH₄Cl Intermediate1->Step2 Unmask Amine Handle Intermediate2 4-Amino-3-aryl- 6-chloro-1H-indazole (Core Scaffold) Step2->Intermediate2 Step3 Amide Coupling or Sulfonylation + R-COCl or R-SO₂Cl Intermediate2->Step3 Install Side Chain (for solubility/potency) FinalProduct Final Kinase Inhibitor Step3->FinalProduct

Conceptual synthesis of a kinase inhibitor from the title compound.

This synthetic route allows for a modular approach to drug discovery. The "Arylboronic Acid" in Step 1 can be varied to optimize interactions in the ATP-binding site, while the "R-COCl or R-SO₂Cl" in Step 3 can be changed to fine-tune properties like cell permeability and target residence time. For example, the BRAF inhibitor Vemurafenib (PLX4032) features a core structure that could be conceptually derived from such a strategy.[19][21]

Target Context: The RAF-MEK-ERK Signaling Pathway

The inhibitors synthesized from this indazole scaffold often target kinases in critical cell signaling pathways that are dysregulated in cancer. A prime example is the RAF-MEK-ERK pathway, which controls cell proliferation and survival.[5] Mutations, such as BRAF V600E, lead to constitutive activation of this pathway.[19][20]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole-based Inhibitor (e.g., PLX4032) Inhibitor->BRAF Inhibition

References

Derivatization of the Nitro Group on the Indazole Ring: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from oncology to neurodegenerative diseases.[1][2][3][4] The strategic functionalization of the indazole ring is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the various substituents employed, the nitro group stands out as a particularly versatile functional handle. Its strong electron-withdrawing nature not only modulates the electronic properties of the indazole ring but also opens up a rich landscape of chemical transformations for further derivatization.

This application note provides a comprehensive overview of the key strategies for the derivatization of the nitro group on the indazole ring. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols for their execution, and discuss their applications in the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of nitroindazoles in their research endeavors.

Core Derivatization Strategies

The derivatization of the nitro group on the indazole ring primarily revolves around three main strategies:

  • Reduction to the Amino Group: This is the most common and arguably the most powerful transformation, converting the electron-withdrawing nitro group into a versatile electron-donating amino group. This dramatically alters the electronic character of the indazole ring and provides a nucleophilic center for a vast array of subsequent reactions.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group activates the indazole ring towards nucleophilic attack, allowing for the displacement of a leaving group (often a halide) or, in some cases, the nitro group itself.[6][7][8]

  • Metal-Catalyzed Cross-Coupling Reactions: Recent advances have enabled the use of nitroarenes, including nitroindazoles, as electrophilic partners in cross-coupling reactions, providing a direct method for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11]

The following sections will explore each of these strategies in detail, providing both the theoretical framework and practical guidance for their implementation.

Reduction of the Nitro Group to an Amino Group

The reduction of a nitroindazole to its corresponding aminoindazole is a foundational transformation in the synthesis of many indazole-based drugs and molecular probes. The resulting amino group can be readily acylated, alkylated, sulfonylated, or used in the construction of new heterocyclic rings.

Several reliable methods exist for this reduction, each with its own set of advantages and considerations. The choice of method often depends on the presence of other functional groups in the molecule, the desired scale of the reaction, and laboratory safety protocols.

Protocol 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups. It typically proceeds with high yields and generates minimal byproducts.

Workflow for Catalytic Hydrogenation:

G Start Dissolve Nitroindazole in Solvent Add_Catalyst Add Pd/C Catalyst Start->Add_Catalyst Setup Setup Hydrogenation Apparatus Add_Catalyst->Setup Hydrogenate Hydrogenate under H2 Atmosphere Setup->Hydrogenate Filter Filter to Remove Catalyst Hydrogenate->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Purify Purify the Aminoindazole Concentrate->Purify

Catalytic Hydrogenation Workflow

Detailed Protocol:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve the nitroindazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of hydrogen (typically a balloon or a pressure reactor) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Workup: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aminoindazole.

  • Purification: The product can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: Reduction with Tin(II) Chloride

Reduction with stannous chloride (SnCl₂) is a classic and reliable method that is tolerant of many functional groups that might be sensitive to catalytic hydrogenation.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the nitroindazole (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq).

  • Reaction Conditions: Heat the mixture to reflux and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Reduction with Iron in Acidic Medium

This method is cost-effective and particularly useful for large-scale syntheses.[12]

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, suspend the nitroindazole (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (Fe) (typically 3-5 eq) and a catalytic amount of hydrochloric acid (HCl) or acetic acid.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and filter it through celite to remove the iron salts.

  • Neutralization and Extraction: Neutralize the filtrate with a base such as sodium bicarbonate and extract the product with an organic solvent.

  • Isolation and Purification: Dry, filter, and concentrate the organic extracts. Purify the product as needed.

Table 1: Comparison of Reduction Methods

MethodReagentsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/CClean reaction, high yields, easy workupRequires specialized equipment, catalyst can be pyrophoric, may reduce other functional groups
Tin(II) ChlorideSnCl₂·2H₂OGood functional group tolerance, reliableStoichiometric amounts of tin salts are produced, which can complicate purification
Iron in Acidic MediumFe, HCl/AcOHCost-effective, suitable for large scaleCan be messy, workup can be tedious

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group on the indazole ring can activate it for nucleophilic aromatic substitution (SNAr).[6] This reaction typically occurs when a good leaving group, such as a halogen, is present at a position ortho or para to the nitro group. In some cases, the nitro group itself can act as the leaving group.[13][14]

Mechanism of SNAr:

The SNAr mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[7] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

G cluster_0 Addition cluster_1 Elimination A Nitroindazole with Leaving Group C Meisenheimer Complex (Resonance Stabilized) A->C + Nucleophile B Nucleophile D Substituted Indazole C->D - Leaving Group E Leaving Group

General SNAr Mechanism

Protocol 4: SNAr with an Amine Nucleophile

This protocol describes the substitution of a chloro group on a nitroindazole with an amine.

Detailed Protocol:

  • Reaction Setup: In a sealed tube or microwave vial, dissolve the chloro-nitroindazole (1.0 eq) and the amine (1.1-1.5 eq) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2-3 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C. Microwave irradiation can often accelerate the reaction.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with an organic solvent.

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Metal-Catalyzed Cross-Coupling Reactions

The direct use of nitroarenes as electrophiles in transition metal-catalyzed cross-coupling reactions is a more recent but powerful development.[9][10] This approach avoids the pre-functionalization of the nitro group and allows for the direct formation of C-C, C-N, and C-O bonds. Palladium-based catalysts are commonly employed for these transformations.[10]

Protocol 5: Suzuki-Miyaura Coupling of a Nitroindazole

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a nitroindazole with a boronic acid.

Workflow for Suzuki-Miyaura Coupling:

G Start Combine Nitroindazole, Boronic Acid, Base, and Catalyst Solvent Add Solvent Start->Solvent Degas Degas the Reaction Mixture Solvent->Degas Heat Heat the Reaction Degas->Heat Monitor Monitor Reaction Progress Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify the Coupled Product Workup->Purify

Suzuki-Miyaura Coupling Workflow

Detailed Protocol:

  • Reaction Setup: To a reaction vessel, add the nitroindazole (1.0 eq), the boronic acid or its ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene) and water.

  • Degassing: Degas the reaction mixture by bubbling an inert gas through it or by using the freeze-pump-thaw method.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Isolation and Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Conclusion

The derivatization of the nitro group on the indazole ring offers a powerful and versatile platform for the synthesis of a diverse array of functionalized molecules. The strategies outlined in this application note, from the classic reduction to the amino group to modern metal-catalyzed cross-coupling reactions, provide chemists with a robust toolkit for exploring the chemical space around the indazole scaffold. The provided protocols are intended to serve as a starting point, and optimization of reaction conditions may be necessary for specific substrates. A thorough understanding of the underlying mechanisms and careful execution of these reactions will undoubtedly facilitate the discovery and development of novel indazole-based compounds with significant therapeutic and technological potential.

References

The Strategic Application of 6-Chloro-3-iodo-4-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold." Its inherent structural features and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active agents, with applications spanning oncology, inflammation, and infectious diseases.[1][2] The specific derivative, 6-Chloro-3-iodo-4-nitro-1H-indazole (CAS No: 885519-97-1), represents a highly versatile and strategically functionalized building block for the synthesis of next-generation therapeutics.[3] This document serves as a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, providing both theoretical insights and practical, field-proven protocols.

The unique trifunctional nature of this compound offers a powerful platform for molecular diversification. The iodine atom at the C-3 position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The electron-withdrawing nitro group at the C-4 position not only influences the reactivity of the indazole core but also serves as a precursor to a primary amine, a key functional group for further elaboration. Finally, the chloro group at the C-6 position can modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses.

PropertyValueReference
CAS Number 885519-97-1[3]
Molecular Formula C₇H₃ClIN₃O₂[3]
Molecular Weight 323.48 g/mol [3]
Appearance Likely a solid powderGeneral observation for similar compounds
Storage Keep in a dark place, inert atmosphere, 2-8 °C[3]

Core Synthetic Transformations: A Gateway to Chemical Diversity

The true power of this compound lies in its capacity to undergo a series of robust and high-yield chemical transformations. These reactions are the workhorses of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Position

The C-I bond at the 3-position of the indazole ring is particularly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures that are prevalent in many kinase inhibitors.[4]

Detailed Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar 3-iodoindazole derivatives and is designed to be a robust starting point for optimization.[5][6]

Materials:

  • This compound (1.0 equiv.)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Sonogashira coupling provides a direct route to 3-alkynylindazoles, which are valuable intermediates for the synthesis of various heterocyclic systems and can also act as key pharmacophores themselves.[7][8]

Detailed Protocol: Representative Sonogashira Coupling

This protocol is based on general procedures for the Sonogashira coupling of aryl iodides.[7][9]

Materials:

  • This compound (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.)

  • Solvent (e.g., anhydrous THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the palladium catalyst, and CuI under an inert atmosphere.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reduction of the C-4 Nitro Group: Unmasking a Key Amine Functionality

The reduction of the nitro group to a primary amine opens up a plethora of synthetic possibilities, including amide bond formation, sulfonylation, and the construction of fused heterocyclic rings.[10][11]

Detailed Protocol: Representative Nitro Group Reduction

This protocol provides a general method for the reduction of a nitro group on an indazole ring using tin(II) chloride.[10][12]

Materials:

  • 3-substituted-6-Chloro-4-nitro-1H-indazole (1.0 equiv.)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equiv.)

  • Solvent (e.g., ethanol or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the nitro-indazole derivative in the chosen solvent in a round-bottom flask.

  • Add tin(II) chloride dihydrate in one portion.

  • Heat the mixture to reflux (typically 60-80 °C) and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-aminoindazole can often be used in the next step without further purification, or it can be purified by column chromatography.

Application in Kinase Inhibitor Scaffolding

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[2] this compound serves as an excellent starting material for the synthesis of kinase inhibitor scaffolds, such as those targeting the RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[11]

G cluster_synthesis Synthetic Pathway A This compound B Suzuki Coupling (Aryl Boronic Acid) A->B Step 1 C 3-Aryl-6-chloro-4-nitro-1H-indazole B->C D Nitro Reduction (e.g., SnCl2) C->D Step 2 E 4-Amino-3-aryl-6-chloro-1H-indazole D->E F Amide Coupling / Further Functionalization E->F Step 3 G Kinase Inhibitor Candidate F->G

Caption: Synthetic workflow from the title compound to a kinase inhibitor candidate.

G cluster_pathway Hypothetical Inhibition of a Kinase Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->RAF Inhibition

Caption: Diagram of a hypothetical kinase inhibition by an indazole derivative.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its strategic functionalization allows for the efficient and modular synthesis of complex molecular architectures, particularly those targeting protein kinases. The robust and well-established protocols for the transformation of its key functional groups provide a clear and reliable path for the generation of compound libraries for drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the application of such privileged scaffolds will undoubtedly play a pivotal role in the future of medicine.

References

Experimental protocols for N-1 protection of the indazole ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Regioselective N-1 Protection of the Indazole Ring

Authored by a Senior Application Scientist

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in a wide array of therapeutic agents.[1][2][3] Its bioisosteric relationship with indole allows it to modulate numerous biological targets, leading to applications in oncology, inflammation, and neurodegenerative diseases.[3][4][5] However, the synthetic utility of the indazole core is complicated by the presence of two nucleophilic nitrogen atoms, N-1 and N-2. Direct functionalization, such as alkylation or acylation, often results in a mixture of regioisomers, posing significant challenges for synthesis and purification.[1][2][6]

To achieve predictable and high-yielding transformations at other positions of the indazole ring (e.g., C-3), a robust strategy for the regioselective protection of one nitrogen atom is paramount. This guide provides a detailed exploration of the principles and protocols for the selective protection of the N-1 position, grounded in an understanding of the chemical causality that governs regioselectivity.

Core Principles: The Battle for Regioselectivity

The outcome of indazole N-alkylation or N-acylation is a delicate balance between kinetic and thermodynamic control.[1][7] Understanding these principles is crucial for designing a successful N-1 protection strategy.

  • Thermodynamic Stability: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3][7] This intrinsic property can be exploited to favor the formation of the N-1 protected product under conditions that allow the reaction to reach thermal equilibrium.

  • Kinetic Accessibility: Conversely, the N-2 lone pair is often considered more sterically accessible, making it the preferred site of attack under kinetically controlled conditions (e.g., lower temperatures, rapid reactions).[7]

  • Reaction Conditions: The choice of base, solvent, and temperature are the primary levers for controlling the regiochemical outcome. Strong, non-nucleophilic bases like sodium hydride (NaH) in aprotic solvents like tetrahydrofuran (THF) tend to favor the formation of the more stable N-1 substituted product.[2][5][8] In contrast, conditions that may not allow for full equilibration, such as using weaker bases like potassium carbonate (K₂CO₃) in DMF, can sometimes lead to mixtures.[1][6]

G cluster_0 Factors Influencing Regioselectivity Indazole 1H-Indazole Anion Indazolide Anion (Delocalized) Indazole->Anion Base (e.g., NaH) N1_Product N-1 Protected (Thermodynamic Product) Anion->N1_Product Equilibrium Conditions (e.g., NaH, THF, Heat) N2_Product N-2 Protected (Kinetic Product) Anion->N2_Product Kinetic Conditions (e.g., Milder Base, Low Temp) N2_Product->N1_Product

Caption: Factors governing N-1 vs. N-2 regioselectivity.

Selecting the Optimal N-1 Protecting Group

The ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction steps, and be removed cleanly under conditions that do not affect other functional groups—a concept known as orthogonality.[9] The choice is highly dependent on the overall synthetic plan.

Protecting GroupCommon Reagents for ProtectionKey AdvantagesKey DisadvantagesOrthogonal Deprotection Conditions
Benzyl (Bn) Benzyl bromide (BnBr) or chloride (BnCl), NaH, THFHighly stable to a wide range of acidic and basic conditions.Requires harsh hydrogenolysis for removal, which can reduce other functional groups (e.g., nitro, alkenes).Catalytic Hydrogenolysis (H₂, Pd/C).[10]
p-Methoxybenzyl (PMB) PMB-Cl, NaH, THF or Cs₂CO₃, DMFStable like Bn, but offers milder, non-reductive deprotection options.[11]More acid-sensitive than Bn. The byproduct, p-methoxybenzaldehyde, can sometimes be difficult to remove.Oxidative cleavage (DDQ) or strong acid (TFA).[12][13]
Trityl (Tr) Trityl chloride (Tr-Cl), Et₃N or Pyridine, DCMVery bulky, can offer steric selectivity. Easily removed with mild acid.[14]Steric bulk can sometimes lower reaction rates. Unstable to strong acids.Mild acid (TFA, aqueous HCl).[14][15]
Boc (Boc)₂O, Et₃N, DMAP (cat.), DCM or THFWidely used, stable to many non-acidic conditions.[16]Can be labile under some cross-coupling conditions or strong nucleophiles/bases.[17]Strong acid (TFA, HCl in Dioxane).[17][18]
Tosyl (Ts) p-Toluenesulfonyl chloride (TsCl), PyridineExtremely robust; stable to strong acids, bases, and many organometallic reagents.[19]Difficult to remove, requiring harsh reductive conditions.[17][19]Reductive cleavage (Mg/MeOH, Na/NH₃).

Detailed Application Protocols

The following protocols are designed to be self-validating systems. Success is determined not just by the final yield but by careful in-process monitoring (e.g., via Thin Layer Chromatography, TLC) to confirm the consumption of starting material and the formation of a single major product.

Protocol 1: N-1 Benzyl (Bn) Protection under Thermodynamic Control

This protocol leverages a strong, non-nucleophilic base to favor the formation of the thermodynamically preferred N-1 isomer.[2][5][8]

Materials:

  • 1H-Indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Benzyl bromide (BnBr, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the 1H-indazole.

  • Solvent Addition: Add anhydrous THF via syringe. Stir the solution at 0 °C (ice bath).

  • Deprotonation: Carefully add the sodium hydride portion-wise. Causality: NaH is a strong base that irreversibly deprotonates the indazole, generating the indazolide anion. The evolution of hydrogen gas will be observed. This step is critical for activating the nucleophile.

  • Activation: Allow the suspension to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation: Cool the mixture back to 0 °C and add benzyl bromide dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC (e.g., using a 4:1 Hexanes:EtOAc eluent). The product should be less polar than the starting indazole.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extraction: Dilute with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

G start Start: 1H-Indazole in Anhydrous THF deprotonate 1. Add NaH (1.2 eq) at 0 °C Stir for 30-60 min start->deprotonate alkylate 2. Add BnBr (1.1 eq) at 0 °C Warm to RT, Stir Overnight deprotonate->alkylate monitor 3. Monitor by TLC alkylate->monitor monitor->alkylate Incomplete quench 4. Quench with sat. NH₄Cl monitor->quench Reaction Complete extract 5. Extract with EtOAc quench->extract purify 6. Column Chromatography extract->purify end End: N-1 Benzyl Indazole purify->end G N_PMB N-PMB Indazole (Electron-Rich Ring) CT_Complex Charge-Transfer Complex N_PMB->CT_Complex DDQ DDQ (Electron Acceptor) DDQ->CT_Complex Product 1H-Indazole CT_Complex->Product Hydrolysis Byproduct p-Methoxy- benzaldehyde CT_Complex->Byproduct Hydronium H₂O Hydronium->Product

References

Application Notes: 6-Chloro-3-iodo-4-nitro-1H-indazole as a Versatile Scaffold for Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and investigational agents.[1] Its unique physicochemical properties and ability to form key hydrogen bond interactions with protein targets have established it as a cornerstone in the design of kinase inhibitors.[2] Several successful anticancer drugs, including Axitinib and Pazopanib, feature the indazole scaffold, highlighting its therapeutic relevance. The specific trifunctionalized building block, 6-Chloro-3-iodo-4-nitro-1H-indazole , offers a powerful platform for the rapid generation of diverse compound libraries. Each functional group serves as a distinct handle for chemical modification, enabling a systematic exploration of chemical space around a core structure.

This guide provides a comprehensive overview of the synthetic utility of this compound, detailing robust protocols for its diversification and offering insights into the strategic application of this scaffold in drug discovery programs, particularly in the realm of kinase inhibitor development.

Physicochemical Properties

PropertyValue
CAS Number 885519-97-1[3]
Molecular Formula C₇H₃ClIN₃O₂
Molecular Weight 323.48 g/mol
Appearance Expected to be a yellow or pale brown solid
Key Features Three distinct points for chemical diversification

Synthetic Strategy: A Three-Pronged Approach to Library Generation

The strategic value of this compound lies in its three orthogonal points of functionalization. This allows for a combinatorial approach to library synthesis, where each site can be independently modified to probe structure-activity relationships (SAR).

G cluster_reactions Diversification Reactions A This compound B C3 Position (Iodo Group) A->B Cross-Coupling C C4 Position (Nitro Group) A->C Functionalization D C6 Position (Chloro Group) A->D Substitution R1 Suzuki Coupling Sonogashira Coupling Buchwald-Hartwig Amination B->R1 R2 Reduction to Amine Amide Coupling Sulfonamide Formation C->R2 R3 Nucleophilic Aromatic Substitution (SNAr) D->R3

Caption: Diversification strategy for this compound.

Part 1: Synthesis of the Core Scaffold

A robust and scalable synthesis of the starting material is paramount for any library generation effort. The following protocols outline a plausible two-step synthesis of this compound, based on established methodologies for analogous structures.

Protocol 1.1: Synthesis of 6-Chloro-4-nitro-1H-indazole

This procedure is adapted from established methods for the synthesis of nitroindazoles from substituted anilines via diazotization and cyclization.[4][5] The starting material, 5-chloro-2-methyl-3-nitroaniline, can be synthesized from commercially available precursors.

Reaction Scheme:

Materials:

  • 5-chloro-2-methyl-3-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to yield 6-chloro-4-nitro-1H-indazole.

Protocol 1.2: C-3 Iodination of 6-Chloro-4-nitro-1H-indazole

The C-3 position of the indazole ring is readily halogenated under basic conditions. This protocol is adapted from standard iodination procedures for indazole scaffolds.[6][7]

Reaction Scheme:

Materials:

  • 6-Chloro-4-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

Procedure:

  • To a solution of 6-chloro-4-nitro-1H-indazole (1.0 eq) in DMF, add powdered potassium hydroxide (3.0 eq) or potassium carbonate (3.0 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodine (2.0 eq) in several portions over 20 minutes.

  • Continue stirring the reaction at room temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.

  • The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to yield This compound .

Part 2: Diversification at the C-3 Position via Cross-Coupling

The iodine atom at the C-3 position is the primary site for introducing diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nitro group at the C-4 position enhances the reactivity of the C-I bond towards oxidative addition, a key step in the catalytic cycle.

G Start This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Prod_Suzuki 3-Aryl/Heteroaryl Indazoles Suzuki->Prod_Suzuki Prod_Sonogashira 3-Alkynyl Indazoles Sonogashira->Prod_Sonogashira Prod_Buchwald 3-Amino Indazoles Buchwald->Prod_Buchwald

Caption: C-3 diversification workflow.

Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties.[8]

Reaction Scheme:

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask or microwave vial, combine this compound (1.0 eq), the boronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Representative Building Blocks for Suzuki Coupling:

Boronic AcidExpected Product Application
Phenylboronic acidCore phenyl substitution
4-Methoxyphenylboronic acidIntroduction of H-bond acceptor
3-Pyridinylboronic acidImproved solubility and H-bonding
2-Thiopheneboronic acidHeterocyclic core variation
Protocol 2.2: Sonogashira Coupling for C-C Triple Bond Formation

The Sonogashira coupling introduces alkynyl groups, which can serve as linear linkers or be further functionalized.[9][10]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, the terminal alkyne, and the amine base via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove metal salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for synthesizing 3-aminoindazole derivatives, which are valuable for their hydrogen-bonding capabilities in kinase hinge regions.[2][11]

Reaction Scheme:

Materials:

  • This compound

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Note: The strong base NaOtBu may be incompatible with the nitro group. Weaker bases like K₂CO₃ or K₃PO₄ should be considered, although this may require higher temperatures and longer reaction times.[2]

Part 3: Functionalization of the C-4 Amino Group

The nitro group at the C-4 position can be readily reduced to a primary amine, which serves as a key point for further diversification. This transformation significantly alters the electronic properties of the indazole core and provides a handle for introducing new pharmacophoric elements through amide or sulfonamide bond formation.

Protocol 3.1: Reduction of the Nitro Group

Several methods are effective for the reduction of aromatic nitro groups.[1][12] The choice of method may depend on the functional group tolerance of the C-3 substituent.

Reaction Scheme:

Method A: Reduction with Tin(II) Chloride

  • Materials: 3-substituted-6-chloro-4-nitro-1H-indazole, Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq), Ethanol or Ethyl Acetate.

  • Procedure:

    • Dissolve the nitro-indazole derivative in ethanol or ethyl acetate.

    • Add SnCl₂·2H₂O and stir the mixture at 50-70 °C for 1-3 hours.

    • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the 4-aminoindazole derivative.

Method B: Catalytic Hydrogenation

  • Materials: 3-substituted-6-chloro-4-nitro-1H-indazole, 10% Palladium on carbon (Pd/C, 10 mol%), Hydrogen source (H₂ balloon or Parr hydrogenator), Solvent (Methanol or Ethanol).

  • Procedure:

    • Dissolve the nitro-indazole derivative in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction under a hydrogen atmosphere at room temperature for 2-8 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the 4-aminoindazole derivative.

Application in Kinase Inhibitor Design

The 6-chloro-4-amino-1H-indazole scaffold, accessible from the title compound, is a valuable starting point for the design of kinase inhibitors. The 4-amino group can be acylated or sulfonylated to introduce moieties that can interact with the solvent-exposed region of the kinase active site, while the C-3 substituent can be designed to target the hydrophobic pocket. The indazole N-H and the 4-amino group can form crucial hydrogen bonds with the kinase hinge region.

Example Target Classes:

  • VEGFR-2: Inhibition of angiogenesis is a key strategy in cancer therapy.[13]

  • Polo-like kinase 4 (PLK4): A master regulator of centriole duplication, its overexpression is linked to tumorigenesis.[11]

  • BCR-ABL: A fusion protein that drives chronic myeloid leukemia (CML).[14]

Example Biological Data for Related Indazole Scaffolds:

Compound ClassTarget KinaseReported Activity (IC₅₀)Reference
Indazole-based inhibitorPLK4< 0.1 nM[11]
3-Aminoindazole derivativeBCR-ABL (T315I mutant)9 nM[14]
Indazole derivativeVEGFR-21.24 nM[13]

Conclusion

This compound is a highly versatile and strategically designed building block for the synthesis of diverse compound libraries. Its three distinct points of functionalization allow for a systematic and combinatorial approach to lead discovery and optimization. The protocols outlined in this guide provide a solid foundation for researchers to leverage this powerful scaffold in their drug discovery programs, with a particular emphasis on the development of novel kinase inhibitors. The adaptability of the described cross-coupling and functionalization reactions enables the creation of a vast array of analogs for probing complex biological systems.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole. This resource is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis and ultimately improve your reaction yields.

Introduction

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The presence of both a chloro and a nitro group on the indazole ring significantly influences its reactivity, presenting unique challenges, particularly during the C-3 iodination step. This guide provides a comprehensive framework for understanding the critical parameters of this synthesis, troubleshooting common issues, and implementing effective optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and logical synthetic route involves a two-step process starting from a commercially available precursor. The general pathway is as follows:

  • Synthesis of the precursor, 6-Chloro-4-nitro-1H-indazole: This is typically achieved through the cyclization of a corresponding substituted o-toluidine derivative. For instance, a plausible route involves the diazotization of 2-methyl-3-nitro-5-chloroaniline followed by intramolecular cyclization.

  • Iodination at the C-3 position: The 6-Chloro-4-nitro-1H-indazole intermediate is then subjected to electrophilic iodination to introduce the iodine atom at the C-3 position of the indazole ring.

Q2: Why is the C-3 position of the indazole ring the most reactive towards iodination?

A2: The C-3 position of the indazole ring is generally the most susceptible to electrophilic attack. This is due to the electronic properties of the bicyclic heteroaromatic system. The nitrogen atom at the 2-position directs electrophiles to the C-3 position. While the nitro and chloro groups are electron-withdrawing and deactivate the benzene ring towards electrophilic substitution, the pyrazole ring's inherent reactivity at C-3 often remains accessible, albeit requiring carefully optimized conditions.[1]

Q3: What are the key challenges in the synthesis of this compound?

A3: The primary challenges stem from the electronic nature of the substrate:

  • Deactivation of the indazole ring: The presence of two strong electron-withdrawing groups (nitro and chloro) deactivates the entire ring system towards electrophilic substitution, making the iodination step more challenging than for unsubstituted or activated indazoles.[1] This can lead to sluggish reactions and the need for more forcing conditions.

  • Potential for side reactions: Harsher reaction conditions can lead to the formation of undesired side products, including over-iodination or degradation of the starting material.

  • Purification difficulties: The final product and potential impurities may have similar polarities, making chromatographic separation challenging. The presence of positional isomers from the synthesis of the precursor can also complicate purification.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Issue 1: Low or No Conversion During the Iodination Step

Potential Causes:

  • Insufficiently activated iodinating agent: Molecular iodine (I₂) alone is a weak electrophile and may not be reactive enough to iodinate the deactivated 6-Chloro-4-nitro-1H-indazole ring.

  • Inappropriate base or solvent: The choice of base and solvent is critical for deprotonating the indazole N-H and facilitating the reaction.

  • Low reaction temperature: The deactivating effect of the nitro and chloro groups may necessitate higher temperatures to achieve a reasonable reaction rate.

Solutions:

Solution Mechanism of Action Experimental Protocol
Use a stronger base A stronger base, such as potassium hydroxide (KOH), will more effectively deprotonate the indazole N-H, increasing the nucleophilicity of the ring system towards iodine.[3]Switch from a weaker base like potassium carbonate (K₂CO₃) to 1.5-2.0 equivalents of potassium hydroxide (KOH).
Increase reaction temperature Increasing the temperature provides the necessary activation energy to overcome the deactivation of the ring by the electron-withdrawing groups.Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC. A range of 60-80 °C is a good starting point.
Optimize the solvent A polar aprotic solvent like N,N-dimethylformamide (DMF) is generally effective as it can solvate the ions formed during the reaction and can be heated to higher temperatures.[4]Ensure anhydrous DMF is used, as water can interfere with the reaction.
Consider an alternative iodinating agent N-Iodosuccinimide (NIS) is a more electrophilic source of iodine and can be effective for less reactive substrates.[3]Use 1.1-1.2 equivalents of NIS in DMF. This can sometimes be performed at a lower temperature than with I₂.
Issue 2: Formation of Multiple Products (Impure Reaction Mixture)

Potential Causes:

  • Over-iodination: While less likely with a deactivated substrate, using a large excess of iodine or harsh conditions could potentially lead to di-iodinated products.

  • Side reactions involving the nitro group: Under certain basic or reductive conditions, the nitro group can be reduced or participate in side reactions.

  • Degradation of starting material or product: Prolonged heating at high temperatures can lead to decomposition.

Solutions:

Solution Mechanism of Action Experimental Protocol
Control stoichiometry of iodine Using a slight excess (1.1-1.2 equivalents) of the iodinating agent ensures complete consumption of the starting material without promoting over-iodination.Carefully weigh the iodinating agent and add it portion-wise to the reaction mixture while monitoring by TLC.
Maintain an inert atmosphere An inert atmosphere (e.g., nitrogen or argon) will prevent oxidation of the reagents and potential side reactions.Perform the reaction under a nitrogen or argon atmosphere.
Monitor reaction progress closely Close monitoring by Thin Layer Chromatography (TLC) allows for quenching the reaction as soon as the starting material is consumed, minimizing the formation of degradation products.Spot the reaction mixture on a TLC plate every 30-60 minutes.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-4-nitro-1H-indazole (Representative)

This protocol is a representative procedure based on the synthesis of similar nitroindazoles and may require optimization.[5]

Materials:

  • 2-methyl-3-nitro-5-chloroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-3-nitro-5-chloroaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 15-20 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.0 eq) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the stirred acetic acid solution, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, continue stirring for 30 minutes at the same temperature.

  • Allow the reaction mixture to stand at room temperature for 24-48 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add water to the residue and stir to form a slurry.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Representative)

This protocol is based on general methods for the iodination of nitroindazoles and may require optimization.[3][4]

Materials:

  • 6-Chloro-4-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Deionized Water

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-Chloro-4-nitro-1H-indazole (1.0 eq) and anhydrous DMF.

  • Stir the mixture until the starting material is fully dissolved.

  • Add powdered potassium hydroxide (1.5 eq) to the solution and stir for 15-20 minutes at room temperature.

  • In a separate flask, dissolve iodine (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the iodine solution dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor the progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a stirred solution of saturated aqueous sodium thiosulfate to quench the excess iodine.

  • Add deionized water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 6-Chloro-4-nitro-1H-indazole cluster_step2 Step 2: Iodination Start 2-methyl-3-nitro-5-chloroaniline Reagents1 NaNO₂, Acetic Acid Start->Reagents1 Intermediate 6-Chloro-4-nitro-1H-indazole Reagents1->Intermediate Reagents2 I₂, KOH, DMF Intermediate->Reagents2 Product This compound Reagents2->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield in Iodination Step? Check_Conversion Check TLC for Starting Material Start->Check_Conversion SM_Present Starting Material Present Check_Conversion->SM_Present Yes SM_Absent Starting Material Absent Check_Conversion->SM_Absent No Increase_Temp Increase Temperature (e.g., to 80°C) SM_Present->Increase_Temp Stronger_Base Use Stronger Base (e.g., KOH) SM_Present->Stronger_Base Check_Impurities Analyze Crude Product for Impurities SM_Absent->Check_Impurities Degradation Degradation Products Observed Check_Impurities->Degradation Yes Side_Products Specific Side Products Observed Check_Impurities->Side_Products Yes Lower_Temp Lower Reaction Temperature and Monitor Closely Degradation->Lower_Temp Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Products->Optimize_Stoichiometry

Caption: Decision tree for troubleshooting low yield in the iodination step.

References

Technical Support Center: Iodination of Nitroindazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of iodinated nitroindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this challenging but crucial transformation. Iodinated nitroindazoles are pivotal intermediates in the synthesis of pharmacologically active compounds, where the iodo-substituent serves as a versatile handle for cross-coupling reactions.[1] However, the strong electron-withdrawing nature of the nitro group deactivates the indazole core, making electrophilic iodination prone to side reactions and low yields.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you overcome common hurdles, optimize your reaction conditions, and ensure the integrity of your synthesis.

Core Principles: The Mechanism of Electrophilic Iodination

The iodination of nitroindazoles proceeds via an electrophilic aromatic substitution (SEAr) mechanism. Due to the deactivating effect of the nitro group, a potent electrophilic iodine species (I+) is required. This is typically generated in situ from a precursor like N-Iodosuccinimide (NIS), molecular iodine (I₂), or iodine monochloride (ICl) with the aid of a Brønsted or Lewis acid.[2][3][4] The acid protonates or coordinates to the iodinating agent, enhancing its electrophilicity. The deactivated nitroindazole ring then attacks this activated species to form a resonance-stabilized intermediate (sigma complex), which subsequently loses a proton to restore aromaticity and yield the iodinated product.

G cluster_activation Step 1: Activation of Iodinating Agent cluster_substitution Step 2: Electrophilic Substitution Iodinating_Agent Iodinating Agent (e.g., NIS, ICl) Activated_Complex Activated Electrophile ([I-X-H]⁺ or I⁺ source) Iodinating_Agent->Activated_Complex Protonation/ Coordination Acid Acid Catalyst (H⁺ or Lewis Acid) Acid->Activated_Complex Nitroindazole Nitroindazole Activated_Complex->Nitroindazole Sigma_Complex Sigma Complex (Resonance Stabilized) Nitroindazole->Sigma_Complex Nucleophilic Attack Product Iodo-Nitroindazole Sigma_Complex->Product Deprotonation Base Base (e.g., HSO₄⁻) Base->Product

Caption: Generalized workflow for the acid-catalyzed electrophilic iodination of nitroindazoles.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My iodination reaction is giving a very low yield or not proceeding at all. What is the primary cause and how can I fix it?

A1: The most common cause is insufficient electrophilicity of the iodinating agent to overcome the strong deactivating effect of the nitro group. Nitroarenes are significantly less reactive than their non-nitrated counterparts and often require more forcing conditions for iodination to occur.[2]

Troubleshooting Strategy:
  • Increase Acid Strength/Concentration: The electrophilicity of the iodine source is dramatically enhanced in strong acids. If you are using catalytic amounts of acid, consider using the acid as the solvent or co-solvent.

    • NIS in Trifluoroacetic Acid (TFA): This is a time-efficient and general method for many deactivated benzenes and can be effective for nitroindazoles.[5]

    • NIS in Sulfuric Acid (H₂SO₄): For highly deactivated substrates, dissolving NIS in concentrated sulfuric acid creates a highly potent iodinating species.[4] This method is capable of successfully iodinating aromatic compounds with electron-withdrawing substituents.[4]

    • Iodine Monochloride (ICl) in H₂SO₄: Raising the sulfuric acid concentration considerably increases the electrophilicity of ICl.[6]

  • Use a Lewis Acid Catalyst: For certain substrates, a Lewis acid can be more effective than a Brønsted acid at activating the iodinating agent.[2]

  • Check Reagent Purity: Iodinating agents can degrade over time.

    • N-Iodosuccinimide (NIS): NIS is sensitive to light, heat, and moisture.[7] Hydrolysis produces succinimide and hypoiodous acid, reducing its effectiveness.[7] Always use a fresh bottle or material that has been stored properly in a cool, dry, dark place.[7][8]

    • Iodine Monochloride (ICl): ICl is also highly moisture-sensitive and can hydrolyze, reducing its potency.[2] Use a freshly opened bottle and handle under anhydrous conditions.[2]

G Start Low/No Yield Check_Reagent Check Reagent Quality (NIS, ICl fresh & dry?) Start->Check_Reagent Increase_Acidity Increase Brønsted Acidity (e.g., NIS in conc. H₂SO₄) Check_Reagent->Increase_Acidity Reagents OK Add_Lewis_Acid Add Lewis Acid Catalyst Increase_Acidity->Add_Lewis_Acid Still Low Yield Optimize_Conditions Optimize Temp & Time Increase_Acidity->Optimize_Conditions Yield Improving Add_Lewis_Acid->Optimize_Conditions Still Low Yield Success Improved Yield Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yields in nitroindazole iodination.
Iodinating SystemActivating ConditionsAdvantagesDisadvantages
NIS Catalytic TFA, H₂SO₄Mild solid, easy to handle, good for moderately deactivated systems.[3][8]Can be insufficient for highly deactivated rings; sensitive to moisture.[7][9]
I₂ / Oxidant H₂SO₄, HNO₃, HIO₃Cost-effective, potent.[10]Can lead to oxidative side reactions; harsh conditions may degrade substrate.[11]
ICl Aqueous H₂SO₄Highly electrophilic, effective for deactivated systems.[2][6]Moisture-sensitive liquid, can be difficult to handle.[2]
I₂ / Base KOH, K₂CO₃ in DMFGood for some indazole systems, avoids strong acid.[12]Generally not effective for strongly deactivated nitroindazoles.

Q2: I'm getting a mixture of mono- and di-iodinated products. How can I improve the selectivity for mono-iodination?

A2: Over-iodination is a common side reaction when the reaction conditions are too harsh or the stoichiometry is not carefully controlled. [13] While the nitro group is deactivating, the heterocyclic nature of the indazole ring can still make it susceptible to multiple substitutions.

Mitigation Strategies:
  • Control Stoichiometry: This is the most critical factor. Use a precise molar ratio of the iodinating agent to your substrate. Start with a 1:1 or a slight sub-stoichiometric amount (e.g., 0.95 eq) of the iodinating agent to favor mono-iodination.[2]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) will decrease the overall reaction rate and can significantly improve selectivity by disfavoring the slower, second iodination step.[2]

  • Slow Addition: Add the iodinating agent (or the solution containing it) dropwise to the solution of the nitroindazole. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second iodination event on the newly formed, and sometimes more reactive, mono-iodo product.

  • Solvent Choice: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help moderate the reaction.[2] For instance, using acetonitrile with a catalytic amount of acid might be more selective than using concentrated sulfuric acid as the solvent.[4]

Q3: My starting material appears to be degrading, and I see a complex mixture of byproducts on my TLC. What's happening?

A3: This often points to the instability of either the starting material or the iodinating agent under the reaction conditions.

Potential Causes and Solutions:
  • Reagent Decomposition: As mentioned, NIS and ICl are moisture-sensitive.[2][7] If you are not working under anhydrous conditions, the hydrolysis of these reagents can generate other reactive species and change the pH of the reaction, leading to unpredictable side reactions.

    • Solution: Dry your solvents and glassware thoroughly. Handle moisture-sensitive reagents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Substrate Instability: Nitroindazoles can be sensitive to very strong, hot acidic or basic conditions.

    • Solution: Screen for milder conditions. A combination of NIS with a catalytic amount of TFA in acetonitrile at room temperature is a good starting point before moving to more aggressive systems like concentrated H₂SO₄.[3][4]

  • Oxidative Side Reactions: Some iodination systems that use a co-oxidant (e.g., I₂ with nitric acid or HIO₃) can cause oxidation of other functional groups on your molecule.[11]

    • Solution: Switch to a non-oxidative system like NIS/acid or ICl.

ReagentStorage ConditionsHandling PrecautionsCommon Decomposition Products
N-Iodosuccinimide (NIS) 2-8°C, protected from light, in a dry environment.Handle under inert atmosphere if possible; avoid exposure to moisture and heat.[7]Succinimide, Molecular Iodine (I₂), Hypoiodous acid (HOI).[7]
Iodine Monochloride (ICl) Cool, dry place, away from moisture.Handle in a fume hood under anhydrous conditions; it is corrosive and moisture-sensitive.[2]Hydrochloric acid (HCl), Hypoiodous acid (HOI).[2]
Q4: I'm having trouble separating my desired mono-iodinated nitroindazole from di-iodinated byproducts and starting material. What are some effective purification strategies?

A4: The similar polarities of the starting material and the iodinated products can make purification challenging. A systematic approach using thin-layer chromatography (TLC) to develop a separation method is crucial.

Purification Protocols:
  • Flash Column Chromatography: This is the most common and effective method.

    • Solvent System Selection: Use TLC to find a solvent system that gives good separation (ΔRf > 0.15) between your starting material, mono-iodinated product, and di-iodinated byproduct. A common starting point is a mixture of a non-polar solvent (like hexane or pentane) and a moderately polar solvent (like ethyl acetate or diethyl ether).[14]

    • Gradient Elution: A gradient elution, where you gradually increase the polarity of the eluent, is often necessary for optimal separation of closely-eluting spots.[14]

  • Recrystallization: This can be very effective if a suitable solvent system is found, especially for removing less soluble di-iodinated byproducts.

    • Solvent Screening: Test various solvents and solvent pairs (e.g., isopropyl alcohol/hexane, ethanol/water). The ideal solvent will dissolve your crude product when hot but allow the pure mono-iodinated compound to crystallize upon slow cooling, leaving impurities in the mother liquor.[14]

    • Slow Cooling: Cooling the solution too quickly can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize purity.[14]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Iodination of a Nitroindazole using NIS

This is a representative protocol and must be optimized for your specific substrate.

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add the nitroindazole (1.0 eq).

  • Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: If required, add the acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve N-Iodosuccinimide (NIS) (1.05 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled nitroindazole solution over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by TLC. Check for the consumption of starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine species.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.[14]

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Identify an optimal eluent system (e.g., 7:3 Hexane:Ethyl Acetate) that provides good separation of the desired product from impurities. The Rf of the target compound should ideally be between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system (e.g., hexane) and carefully pack the chromatography column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a shallow gradient (e.g., starting with 9:1 Hex:EtOAc and slowly increasing to 7:3 Hex:EtOAc) can be employed.[14]

  • Fraction Collection: Collect fractions in separate tubes and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified iodo-nitroindazole.

References

Purification of 6-Chloro-3-iodo-4-nitro-1H-indazole by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Column Chromatography Troubleshooting

Welcome to the technical support center for the purification of 6-Chloro-3-iodo-4-nitro-1H-indazole. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. As researchers and drug development professionals, achieving high purity of this key intermediate is critical for the success of subsequent synthetic steps and biological assays. This document provides in-depth, experience-driven advice to navigate the challenges of its purification by column chromatography.

Compound-Specific Issues & FAQs

This section addresses questions directly related to the unique chemical properties of this compound and how they impact purification strategy.

Question: What are the expected solubility and polarity characteristics of this compound, and how does this inform my choice of solvents?

Answer: Based on its structure, this compound is expected to be a moderately polar compound with limited aqueous solubility. Let's break down the contributions of its functional groups:

  • Indazole Core: A heterocyclic aromatic system that contributes to polarity.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that significantly increases polarity.

  • Chloro (-Cl) and Iodo (-I) Groups: These halogens add to the molecular weight and are moderately deactivating, but their primary contribution here is to lipophilicity.

  • N-H group: The proton on the indazole nitrogen can participate in hydrogen bonding, slightly increasing its affinity for polar solvents.

Given this profile, the compound is likely poorly soluble in non-polar solvents like hexanes but should dissolve well in moderately polar to polar organic solvents such as ethyl acetate, dichloromethane (DCM), and acetone.[1] When preparing your sample for column loading, use the minimum amount of a solvent that fully dissolves your crude material. If solubility is low in your chosen mobile phase, using a slightly more polar solvent for dissolution is acceptable, but dry-loading is often the superior method to prevent band distortion.[2]

Question: My compound appears to be degrading on the silica gel column. How can I confirm this, and what can I do to prevent it?

Answer: Compound degradation on silica gel is a common problem, especially for sensitive molecules.[3] Nitro-aromatic compounds can be susceptible to decomposition on acidic stationary phases.[1]

Confirmation: To confirm instability, run a simple 2D TLC test. Spot your compound on a TLC plate, run it in a suitable solvent system, and record the Rf. Then, take a fresh TLC plate, spot the compound, and let it sit on the silica for 1-2 hours before developing it in the same solvent system. If you observe new spots or significant streaking from the baseline that was not present on the first plate, your compound is likely degrading on the silica.[3]

Prevention Strategies:

  • Deactivate the Silica Gel: Neutralize the acidic silanol groups by pre-treating the silica gel. This is done by flushing the packed column with the chosen eluent containing a small percentage (0.5-1%) of a base like triethylamine or ammonia in methanol before loading the sample.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) or Florisil can be effective alternatives for compounds unstable on silica.[3]

  • Minimize Residence Time: Use flash chromatography with applied pressure rather than gravity chromatography. A faster elution reduces the contact time between your compound and the stationary phase, minimizing the opportunity for degradation.

Troubleshooting Common Chromatography Problems

This section provides solutions to general issues that frequently arise during column chromatography, with specific advice tailored to this compound class.

Question: I'm having trouble finding a solvent system that gives good separation on TLC. Where should I start?

Answer: Method development for column chromatography always begins with Thin-Layer Chromatography (TLC).[4] The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[4]

Recommended Starting Solvent Systems: Given the moderate polarity of this compound, start with binary mixtures of a non-polar and a moderately polar solvent.

Non-Polar SolventPolar SolventStarting Ratio (v/v)Observation & Next Step
Hexanes/HeptaneEthyl Acetate80:20This is a classic starting point. If the Rf is too high (>0.5), increase the proportion of hexanes. If too low (<0.1), increase the ethyl acetate.
Hexanes/HeptaneDichloromethane50:50A less polar system. Useful if impurities are very close in polarity to your product in the ethyl acetate system.
DichloromethaneMethanol98:2Use this system for highly polar impurities. Be cautious, as even small amounts of methanol drastically increase polarity.

Pro-Tip: The solubility of your compound plays a key role. Ensure your chosen solvent system can dissolve the compound adequately to avoid streaking, which can be caused by the compound crashing out and re-dissolving as it moves down the column.[3][5]

Question: My compound is eluting as a very broad band, leading to mixed fractions and low purity. What's causing this?

Answer: Band broadening is a frequent issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.[6]

Troubleshooting Workflow for Band Broadening

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation: Broad Bands & Mixed Fractions Cause1 Improper Sample Loading Problem->Cause1 Cause2 Poor Column Packing Problem->Cause2 Cause3 Inappropriate Solvent System Problem->Cause3 Cause4 Column Overloading Problem->Cause4 Sol1 Use minimum solvent for wet-loading. Prefer dry-loading for poorly soluble samples. Cause1->Sol1 Action Sol2 Ensure silica is uniformly packed without cracks or air bubbles. Add a layer of sand on top. Cause2->Sol2 Action Sol3 Re-optimize TLC. If streaking occurs, consider solvent system that better dissolves the compound. Cause3->Sol3 Action Sol4 Reduce the amount of crude material. Rule of thumb: 1g of compound per 20-100g of silica. Cause4->Sol4 Action

Caption: Troubleshooting workflow for band broadening issues.

Detailed Explanations:

  • Improper Sample Loading: Dissolving the crude material in too much solvent or a solvent significantly stronger than the mobile phase will cause the initial band to be very wide.[2] Solution: Use the absolute minimum volume of solvent required for dissolution. For compounds like ours that may have tricky solubility, dry-loading is often the best practice. To do this, dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the column.[2]

  • Poor Column Packing: Cracks, channels, or air bubbles in the stationary phase create alternative pathways for the solvent and sample to travel, resulting in a distorted and broadened band. Solution: Pack your column carefully as a slurry to ensure a homogenous bed. Gently tap the column as it settles to dislodge air bubbles.

  • Column Overloading: There is a finite capacity for the silica to effectively separate components. Loading too much crude material leads to competition for binding sites and causes bands to bleed into one another. Solution: A general rule is to use a silica-to-sample mass ratio of at least 30:1 for moderately difficult separations and up to 100:1 for very challenging ones.

Experimental Protocol: Method Development and Purification

This section provides a step-by-step workflow for purifying this compound.

Objective: To purify crude this compound to >95% purity.

Step 1: TLC Method Development

  • Prepare several TLC developing chambers with different solvent systems (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate).

  • Dissolve a small amount of the crude material in ethyl acetate or DCM.

  • Spot the crude material on a TLC plate alongside any available standards of starting materials.

  • Develop the plates and visualize under UV light (254 nm).

  • Identify the solvent system that provides an Rf of 0.2-0.4 for the target compound and gives the best separation from visible impurities.[4]

Step 2: Column Preparation

  • Select a column of appropriate size based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, tapping the side to ensure an even bed.

  • Drain the excess solvent until it is just level with the top of the silica bed. Do not let the column run dry.

  • Carefully add a thin layer (0.5 cm) of sand to the top of the silica to prevent disruption during solvent addition.[2]

Step 3: Sample Loading (Dry-Loading Recommended)

  • Dissolve the crude material (e.g., 500 mg) in a suitable volatile solvent (e.g., 5-10 mL of DCM).

  • Add silica gel (approx. 1.5 g) to this solution and mix to form a slurry.

  • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

  • Carefully add this powder onto the layer of sand in the prepared column, ensuring an even layer.

  • Gently add another thin layer of sand on top of the sample-silica mixture.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase (the optimal system determined by TLC) to the column.

  • Apply gentle pressure (using a pump or inert gas) to begin elution.

  • Collect fractions in an appropriately sized rack of test tubes.

  • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

  • Once the desired product begins to elute, you may consider gradually increasing the polarity of the mobile phase (a gradient elution) to speed up the elution of more strongly retained compounds, but this should be done cautiously to avoid co-elution with impurities.[3]

Step 5: Product Isolation

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under high vacuum to remove residual solvent.

  • Obtain the mass and calculate the yield. Confirm purity using analytical techniques such as NMR, LC-MS, or HPLC.

References

Technical Support Center: Regioselective Synthesis of Polysubstituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of polysubstituted indazoles. This resource is designed for researchers, medicinal chemists, and process development professionals navigating the intricate landscape of indazole chemistry. Here, we address common challenges in achieving regioselectivity and provide actionable troubleshooting guides based on established literature and field-proven insights.

Introduction: The Indazole Conundrum

The indazole core is a privileged scaffold in medicinal chemistry, yet its synthesis, particularly with precise control over substituent placement, is a well-known challenge.[1] The presence of two reactive nitrogen atoms (N1 and N2) and multiple C-H bonds creates a landscape of potential isomers, often leading to mixtures that are difficult to separate and analyze.[2][3] This guide will help you troubleshoot the most common issues in regioselective indazole synthesis.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter at the bench.

Issue 1: Poor or No Control Over N1 vs. N2 Alkylation/Arylation

Question: "I'm trying to alkylate my 3-substituted indazole, but I'm getting an inconsistent mixture of N1 and N2 isomers. How can I selectively target one nitrogen over the other?"

Answer: This is the most classic challenge in indazole chemistry.[2] The regioselectivity of N-functionalization is highly sensitive to a combination of electronic, steric, and reaction conditions.[1][3]

Underlying Principles:

  • Electronic & Steric Effects: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][4] However, the outcome of an alkylation reaction is a delicate balance. Electron-withdrawing groups (EWGs) on the indazole ring can influence the acidity of the N-H bond, while bulky substituents, particularly at the C7 position, can sterically hinder the N1 position, favoring N2 alkylation.[1][5]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in directing the alkylation. These conditions determine whether the reaction is under kinetic or thermodynamic control.[1]

Troubleshooting Protocol:

  • Analyze Your Substrate:

    • Electronic Nature: Does your indazole have EWGs (e.g., -NO₂, -CF₃, -CO₂R) or electron-donating groups (EDGs)?

    • Steric Profile: Is there a bulky group near N1 (at C7) or N2 (at C3)? A C7 substituent strongly favors N2 functionalization.[5]

  • Systematic Condition Screening: A methodical approach is key to optimization. Conditions that allow for equilibration tend to favor the more stable N1-substituted product.[3][4]

Parameter To Favor N1-Alkylation (Thermodynamic Control) To Favor N2-Alkylation (Kinetic Control) Rationale
Base Strong, non-nucleophilic bases (e.g., NaH) or weaker bases that allow equilibration (e.g., K₂CO₃).[3][4]Weaker bases (e.g., K₂CO₃, Cs₂CO₃) under conditions that don't allow for equilibration.The combination of NaH in THF is a promising system for achieving high N1 selectivity.[4][5] Weaker bases in polar solvents can lead to mixtures or favor N2.[1]
Solvent Aprotic, less polar solvents (e.g., THF, Dioxane).[4]Polar, aprotic solvents (e.g., DMF, DMSO).[1]The Na+ cation is believed to coordinate with N2 and an electron-rich C3 substituent, sterically blocking N2 alkylation in solvents like THF.[3]
Temperature Room temperature to elevated temperatures to allow for equilibration.Low temperatures to trap the kinetic product.Higher temperatures can allow an initially formed N2-isomer to isomerize to the more stable N1-isomer.[4]

Expert Tip: For notoriously difficult separations, consider a directed synthesis. Installing a removable protecting group can force functionalization onto the desired nitrogen. For example, protecting the N2 position allows for subsequent selective functionalization at N1.

Workflow for Selecting N-Alkylation Strategy: This diagram outlines a decision-making process for your experiment.

sub Analyze Indazole Substrate steric Bulky C7 Substituent? sub->steric n2_favored N2 Alkylation is Favored steric->n2_favored Yes n1_possible N1 Alkylation is Favored steric->n1_possible No want_n1 Desired Product: N1 Isomer n2_favored->want_n1 Challenging want_n2 Desired Product: N2 Isomer n2_favored->want_n2 n1_possible->want_n1 kinetic Use Thermodynamic Conditions: - Base: NaH - Solvent: THF - Temp: RT to Reflux want_n1->kinetic thermo Steric hindrance is the primary director. Consider alternative synthetic route if N1 is desired. want_n2->thermo

Caption: Decision workflow for N1 vs. N2 alkylation.

Issue 2: Lack of Regioselectivity in C-H Functionalization

Question: "I'm attempting a direct C-H arylation on my N1-substituted indazole, but I'm getting a mixture of products. How can I control the regioselectivity?"

Answer: Direct C-H functionalization is a powerful, atom-economical strategy, but on the indazole scaffold, it's a competition between several electronically and sterically distinct positions.[6] The outcome is dictated by the directing group, catalyst, and specific C-H activation mechanism.

Underlying Principles:

  • Inherent Reactivity: For a typical N1-substituted indazole, the C3 position is often the most electronically favored site for functionalization. However, other positions, notably C7, are also reactive.[7]

  • Directing Groups (DGs): The most reliable method to control regioselectivity is by installing a directing group. The geometry of the resulting metallacycle intermediate dictates the site of functionalization.

    • N1-DGs: A group on the N1 substituent that can chelate to the metal catalyst will typically direct functionalization to the C7 position.[8]

    • N2-DGs: An N-aryl group at the N2 position will direct functionalization almost exclusively to the C3 position.[9]

    • Ring-based DGs: A directing group on the benzo portion of the indazole can direct functionalization to adjacent positions, such as a C4-substituent directing to C5.[10][11]

Troubleshooting Protocol:

  • Confirm Starting Material Purity: First, ensure you have a single, pure N1- or N2-substituted isomer. An isomeric mixture of starting materials will guarantee a product mixture. Use 2D NMR to confirm the structure.[4][12]

  • Implement a Directing Group Strategy: If you are not already using a directing group, this is the most robust solution.

Desired Position Example Directing Group Strategy Typical Catalyst System Mechanism/Rationale
C7-Functionalization N1-substituent with a chelating group (e.g., pyridine).Pd(OAc)₂, Ligand (e.g., 1,10-phenanthroline), Base.[8][13]Formation of a stable metallacycle involving the N1-substituent and the C7-H bond.
C3-Functionalization N2-Aryl group.[9]Rh(III) or Pd(II) catalysts.The N2-aryl group acts as an effective directing group for ortho C-H activation on the indazole ring at C3.
C5-Functionalization C4-Carboxylic acid.[10][11]Ru(II) catalysts.The weakly coordinating carboxylic acid group directs the ruthenium catalyst to functionalize the C5 position.

Expert Tip: When designing your synthesis, think retrosynthetically. If a specific polysubstituted pattern is required, plan to introduce a suitable directing group early in your sequence. Many directing groups can be easily cleaved or modified after the C-H functionalization step.

Mechanism for Directing Group Control:

start Indazole with Directing Group + Metal Catalyst chelation Coordination of Metal to Directing Group start->chelation cmd Concerted Metalation-Deprotonation (CMD) at specific C-H bond chelation->cmd metallacycle Formation of stable Metallacycle Intermediate cmd->metallacycle coupling Reaction with Coupling Partner (e.g., Oxidative Addition/Reductive Elimination) metallacycle->coupling product Regioselectively Functionalized Product coupling->product

Caption: Generalized workflow for directed C-H functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm performing a Suzuki coupling on a bromoindazole, but I'm seeing significant debromination. What's causing this and how can I prevent it?

A1: Debromination is a common side reaction in Suzuki couplings, where the halide is replaced by a hydrogen atom.[14] This is often caused by a competing reaction pathway involving a palladium-hydride species.[15] To minimize it:

  • Use a Bulky, Electron-Rich Ligand: Ligands like SPhos or XPhos can promote the desired reductive elimination step, outcompeting the debromination pathway.[15]

  • Choose Your Base Carefully: A weaker base like K₃PO₄ or Cs₂CO₃ is often better than stronger bases that can promote the formation of hydride species.[15]

  • Degas Thoroughly: Rigorously remove oxygen from your reaction mixture to prevent catalyst degradation and side reactions.[16]

  • Use Boronic Esters: Pinacol boronic esters (Bpins) can be more stable and less prone to side reactions like protodeborylation compared to the corresponding boronic acids.[16]

Q2: My cyclization reaction to form the indazole ring (e.g., from a 2-nitro-benzyl derivative) is low-yielding. What are the key parameters to optimize?

A2: Reductive cyclization, such as the Cadogan reaction, is a powerful method for forming the indazole ring.[17][18][19] Common failure points include:

  • Incomplete Reduction: Ensure your reducing agent (e.g., a phosphine like P(n-Bu)₃ or catalytic hydrogenation) is active and used in sufficient quantity.[17][18]

  • Reaction Conditions: The cyclization step can be sensitive to temperature and solvent. The initial condensation to form the imine or similar intermediate and the subsequent reductive cyclization may have different optimal conditions. A one-pot procedure can be efficient but may require careful optimization.[17][18]

  • Substrate Stability: Highly activated or sterically hindered substrates may undergo side reactions. Ensure the purity of your starting o-nitrobenzaldehyde or related precursor.[17][20]

Q3: How can I reliably distinguish between N1 and N2 isomers?

A3: This is a critical question that requires careful spectroscopic analysis.[12]

  • ¹H NMR: Chemical shifts can be diagnostic. For example, the C7-H proton is often shifted further downfield in N1-isomers compared to N2-isomers.

  • ¹³C NMR: The chemical shifts of the ring carbons, particularly C3 and C7a, differ between the two isomers.

  • 2D NMR (HMBC & NOESY): These are the most definitive NMR methods.[4][21]

    • HMBC: Look for a 3-bond correlation (³J_CH) between the protons on the N-substituent (e.g., the N-CH₂) and the carbons of the indazole core. An N1-substituent's protons will typically show a correlation to C7a, while an N2-substituent's protons will correlate to C3.[4]

    • NOESY: Look for a through-space correlation (NOE) between the N-substituent's protons and the C7-H (for N1-isomers) or the C3-H (for N2-isomers).[21]

  • X-ray Crystallography: If you can obtain a suitable crystal, this provides unambiguous proof of structure.

References

Technical Support Center: Navigating the Stability of Nitro-indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and reacting with nitro-indazole compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important, yet often sensitive, class of molecules. Nitro-indazoles are pivotal scaffolds in pharmaceuticals, but their inherent electronic nature can lead to frustrating decomposition during synthetic manipulations. This resource provides in-depth, field-tested answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs): The Essentials

Here, we address the most common initial queries regarding the stability and handling of nitro-indazole compounds.

Q1: I've just received a new batch of a nitro-indazole derivative. What are the ideal storage conditions?

A1: Proper storage is the first line of defense against degradation. For solid nitro-indazole compounds, we recommend storage at 2-8°C in a tightly sealed container under an inert atmosphere like argon or nitrogen.[1][2] This minimizes the risk of degradation from atmospheric moisture and oxygen.[1] For long-term storage, temperatures below -4°C can be considered.[2] It is also crucial to protect the compound from light by using amber vials or storing it in the dark, as nitroaromatic compounds can be susceptible to photodegradation.[1][2]

Q2: My nitro-indazole solution is turning from a pale yellow to a brown color. What does this signify and is it still usable?

A2: A visible color change, particularly darkening to brown, is a strong indicator of chemical degradation or the presence of impurities.[2] This is often due to the formation of degradation products with different chromophores.[1] Before using the solution, it is imperative to assess its purity using an analytical technique like High-Performance Liquid Chromatography (HPLC).[2] By comparing the chromatogram to that of a freshly prepared solution or a reference standard, you can quantify the extent of degradation. If significant degradation has occurred, it is highly advisable to use a fresh batch of the compound for your reaction to ensure reproducibility and avoid the introduction of impurities.[2]

Q3: How critical is the choice of solvent when preparing solutions of nitro-indazole compounds?

A3: Solvent choice is highly critical. For general stock solutions, aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are often preferred.[1][2] When dealing with nitro-indazoles that also contain other reactive functional groups, like an aldehyde, aprotic solvents are particularly recommended to minimize side reactions.[1] The stability in aqueous solutions can be highly pH-dependent.[1][3] It is always best practice to prepare solutions fresh for each experiment. If short-term storage is unavoidable, keep the solution at 2-8°C, protected from light, and consider purging with an inert gas to remove oxygen.[1]

Q4: Are there any common reagents that are known to be incompatible with nitro-indazoles?

A4: Yes. As a general rule for nitroaromatic compounds, you should avoid strong oxidizing agents (e.g., nitrates, permanganates, chromic acid), strong reducing agents, and strong acids.[4][5][6][7][8][9] Contact with these materials can lead to vigorous and sometimes unpredictable reactions, compromising the integrity of your compound.[5][8] For instance, the nitro group itself can be reduced to an amine, which may or may not be the desired transformation.[10][11]

Troubleshooting Guide: Addressing In-Reaction Challenges

This section tackles specific issues you might encounter during a chemical reaction involving a nitro-indazole.

Q1: I'm running a cross-coupling reaction with my 5-bromo-3-nitro-1H-indazole, and the reaction mixture is turning dark. My yield is also very low. What's happening?

A1: The darkening of the reaction mixture often points to decomposition of the starting material or product. Several factors in a cross-coupling reaction could be the culprit:

  • Elevated Temperature: Many cross-coupling reactions require heat, which can accelerate the degradation of thermally sensitive nitro-indazole compounds.[1] It's a delicate balance; you need enough heat for catalysis but not so much that you decompose your substrate.

  • Base Sensitivity: The bases used in cross-coupling reactions (e.g., K₂CO₃, Cs₂CO₃, NaO-t-Bu) can deprotonate the indazole N-H. The resulting indazolide anion might be less stable, especially at higher temperatures. Furthermore, strong bases can sometimes participate in unwanted side reactions with the nitro group.

  • Catalyst-Induced Decomposition: While the palladium catalyst is there to form your desired C-C or C-N bond, it can sometimes interact with the nitro group, potentially leading to undesired reductions or decomposition pathways, especially if the reaction is not efficient.

Troubleshooting Steps:

  • Temperature Optimization: Carefully screen the reaction temperature. Start at a lower temperature and incrementally increase it, monitoring the reaction progress and by-product formation by TLC or LC-MS.

  • Base Screening: The choice of base can be critical. A weaker base might be sufficient and less detrimental. Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, organic bases like DIPEA) to find the optimal one for your specific substrate.

  • N-Protection: This is often the most robust solution. Protecting the indazole nitrogen (N-1 or N-2) can significantly enhance the stability of the molecule under the reaction conditions.[12][13][14] A protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) or THP (tetrahydropyranyl) can prevent deprotonation and subsequent side reactions.[12][14][15]

Q2: I'm observing unexpected peaks in the LC-MS analysis of my reaction involving a nitro-indazole-3-carbaldehyde. What could these be?

A2: The appearance of new peaks strongly suggests degradation. For a molecule like nitro-indazole-3-carbaldehyde, here are the most likely degradation products:

  • Oxidation Product: The aldehyde group is highly susceptible to oxidation, especially in the presence of air, which would convert it to the corresponding carboxylic acid (6-nitro-1H-indazole-3-carboxylic acid).[1] This is a very common degradation pathway for aromatic aldehydes.

  • Photodegradation Products: If the reaction is exposed to light, the nitroaromatic system can undergo photodegradation, leading to a variety of by-products.[1]

  • Ring-Opening Products: Under certain conditions, particularly with N-1 substituted indazoles, deprotonation at C-3 can lead to a ring-opening process, forming an o-aminobenzonitrile derivative.[13] While less common without a strong base targeting C-3, it's a potential pathway to consider.

Identification and Prevention:

  • LC-MS/MS Analysis: Use the mass spectral data to propose structures for the unexpected peaks. The mass difference from your starting material can give clues (e.g., a +16 Da shift suggests oxidation).

  • Control Experiments: Run the reaction under an inert atmosphere (e.g., under a balloon of argon) to see if the formation of the oxidation product is suppressed. Similarly, run the reaction in the dark (by wrapping the flask in aluminum foil) to check for photodegradation.

  • Fresh Reagents: Ensure your starting material is pure and your solvents are anhydrous and degassed, as impurities can often catalyze decomposition.

Core Concepts in Nitro-Indazole Stability

Understanding the "why" behind decomposition is key to preventing it. The stability of a nitro-indazole is primarily influenced by its electronic structure. The indazole ring is aromatic, but the presence of a strongly electron-withdrawing nitro group significantly alters its reactivity.

Key Factors Influencing Decomposition:
FactorEffect on Nitro-Indazole CoreRationale
Elevated Temperature Accelerates degradation, can lead to thermal decomposition.Provides the activation energy for various decomposition pathways, including oxidation and fragmentation.[1][16]
Light (UV/Visible) Can induce photodegradation.Nitroaromatic compounds can absorb light, leading to excited states that can undergo reactions like nitro group elimination.[1]
pH (Aqueous Media) Both acidic and basic conditions can catalyze degradation.The ionization state of the indazole ring changes with pH, which can open up different degradation pathways like hydrolysis.[1][3] Electron-withdrawing nitro groups can increase sensitivity to hydrolysis.[17][18]
Oxidizing/Reducing Agents Can lead to uncontrolled reactions and decomposition.The nitro group itself is redox-active. It can be reduced to nitroso, hydroxylamino, or amino groups. The aromatic ring can be susceptible to strong oxidants.[5][6][7][10]
Potential Decomposition Pathways

The following diagram illustrates some of the potential decomposition pathways that a generic nitro-indazole might undergo.

DecompositionPathways Start Nitro-Indazole Derivative Oxidation Oxidation (e.g., Aldehyde to Carboxylic Acid) Start->Oxidation Air (O₂) Reagents Reduction Nitro Group Reduction (NO₂ → NH₂) Start->Reduction Reducing Agents (e.g., H₂, Pd/C) Photodegradation Photodegradation (Light-Induced) Start->Photodegradation UV/Vis Light RingOpening Ring Opening (Base-Induced) Start->RingOpening Strong Base (esp. N-1 substituted) Hydrolysis Hydrolysis (pH-Dependent) Start->Hydrolysis H₂O, Acid/Base

Caption: Potential decomposition pathways for nitro-indazole compounds.

Preventative Strategies & Experimental Protocols

Proactive measures are the best way to ensure the success of your reactions. The single most effective strategy for stabilizing the indazole core during a reaction is often N-protection.

N-Protection Strategy

The two nitrogen atoms of the indazole ring are not equivalent. The 1H-tautomer is generally more stable than the 2H-tautomer.[13][14] The choice of reaction conditions for installing a protecting group can dictate whether you get N-1 or N-2 substitution.

  • Kinetic vs. Thermodynamic Control: Under mildly acidic conditions, protection at N-2 is often favored kinetically. However, under thermodynamic conditions (stronger base, longer reaction times), the N-1 protected regioisomer is typically the more stable product.[14]

  • Common Protecting Groups:

    • SEM (2-(trimethylsilyl)ethoxymethyl): An excellent choice that can direct lithiation at the C-3 position. It is stable to a wide range of conditions and can be removed with fluoride sources (like TBAF) or acid.[12][13]

    • THP (tetrahydropyranyl): A common acid-labile protecting group. Its installation under mildly acidic conditions can favor N-2 protection.[14]

    • PMB (p-methoxybenzyl): Stable under basic conditions and can be removed oxidatively.[14]

Workflow for N-Protection Strategy

ProtectionWorkflow Start Start: Unstable Nitro-Indazole Reaction Assess Assess Downstream Chemistry: - Acidic Conditions? - Basic Conditions? - Organometallics? Start->Assess ChoosePG Choose Appropriate Protecting Group (PG) Assess->ChoosePG Stable to conditions Protect Protect Indazole Nitrogen ChoosePG->Protect Reaction Perform Desired Reaction on N-Protected Indazole Protect->Reaction Deprotect Deprotect to Yield Final Product Reaction->Deprotect End End: Successful Synthesis Deprotect->End

Caption: Decision workflow for implementing an N-protection strategy.

Protocol 1: General Stability Assessment of a Nitro-Indazole Compound

This protocol allows you to systematically test the stability of your compound under various stress conditions.

Objective: To determine the stability of a nitro-indazole derivative under thermal, photolytic, and pH stress.

Materials:

  • Nitro-indazole compound

  • HPLC-grade solvents (e.g., acetonitrile, DMSO)

  • Buffers of various pH values (e.g., pH 4, 7, 9)

  • Amber and clear HPLC vials

  • HPLC system with UV detector, preferably with a mass spectrometer (LC-MS)

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve the nitro-indazole compound in a suitable solvent (e.g., acetonitrile) to make a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Prepare Test Solutions: Dilute the stock solution into separate vials for each stress condition to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).[1]

  • Initial Analysis (T=0): Immediately analyze one of the freshly prepared solutions by HPLC to get a baseline chromatogram, noting the peak area and retention time of the parent compound.

  • Apply Stress Conditions:

    • Thermal Stress: Store sets of vials (in the dark) at different temperatures: refrigerated (4°C), ambient (25°C), and elevated (e.g., 40°C, 60°C).[1]

    • Photostability: Expose a set of vials in a photostability chamber or to a controlled light source. Keep a parallel set of vials wrapped in aluminum foil as a dark control.[2]

    • pH Stress: Prepare solutions in aqueous buffers of different pH values.

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week), remove a vial from each condition and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. Note the appearance and growth of any new peaks, which represent degradation products. Calculate the percentage of the parent compound remaining.

Protocol 2: Regioselective N-2 Protection of Indazole with SEM-Cl

This protocol is adapted from methodologies that have proven effective for the regioselective protection of indazoles.[12][13]

Objective: To protect the N-2 position of an indazole using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).

Materials:

  • Indazole derivative

  • 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Brine

  • Glassware dried in an oven

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indazole derivative (1.0 eq) and anhydrous DMF.

  • Add Base: Add cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes. The use of Cs₂CO₃ under these conditions has been shown to favor N-2 protection.[13]

  • Add SEM-Cl: Slowly add SEM-Cl (1.2 eq) to the stirring suspension.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically a few hours).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to isolate the desired N-2 SEM-protected indazole. The regiochemistry can be unequivocally assigned through NOE NMR studies.[13]

Analytical Methods for Monitoring Stability

A robust analytical method is essential for detecting and quantifying decomposition.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic acid) is a good starting point.[17][19] UV detection is straightforward, as the aromatic indazole core is a strong chromophore.[20] By monitoring the disappearance of the parent peak and the appearance of new peaks over time, stability can be accurately assessed.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown degradation products.[1] It provides the molecular weight of the impurities, allowing for the formulation of educated guesses about their structures, which is a critical step in understanding the decomposition mechanism.[1][21][22]

By understanding the inherent reactivity of nitro-indazole compounds and employing these preventative and troubleshooting strategies, you can significantly improve the success and reproducibility of your synthetic efforts.

References

How to monitor the reaction progress of indazole synthesis by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your comprehensive resource for effectively monitoring the progress of indazole synthesis using Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the indazole scaffold in their synthetic endeavors. Here, we merge foundational principles with practical, field-tested advice to help you navigate the nuances of TLC, from selecting the perfect mobile phase to troubleshooting ambiguous results.

Part 1: Frequently Asked Questions (FAQs)

This section provides direct answers to the most common questions encountered when using TLC for indazole synthesis.

Q1: What is the fundamental principle of using TLC to monitor my indazole synthesis?

A: TLC is a rapid and cost-effective chromatographic technique used to separate components of a mixture.[1][2] In the context of your reaction, it allows you to visualize the consumption of your starting material(s) and the concurrent formation of your indazole product. The separation is based on the differential partitioning of each compound between a stationary phase (typically polar silica gel on a plate) and a mobile phase (a less polar solvent system that moves up the plate via capillary action).[2] Polar molecules adhere more strongly to the polar silica gel and thus travel shorter distances up the plate, while less polar molecules are carried further by the mobile phase.[3] By observing the disappearance of the starting material spot(s) and the appearance of a new product spot, you can effectively track the reaction's progress toward completion.

Q2: How do I select the optimal mobile phase (eluent) for my specific indazole synthesis?

A: The goal is to find a solvent system that provides good separation between your starting materials and your product, ideally with Rf values between 0.2 and 0.8.[4] A common starting point for many organic reactions, including the synthesis of N-heterocycles, is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[4][5]

  • Start with a moderate polarity mixture: A 7:3 or 8:2 mixture of Hexane:Ethyl Acetate is a classic starting point.[1]

  • Adjust based on results:

    • If all spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[6]

    • If all spots run to the top of the plate (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., try 9:1 Hexane:Ethyl Acetate).[6]

  • Consider the polarity of your compounds: Indazoles are generally more polar than their simple aromatic precursors (like substituted benzaldehydes) but the polarity can vary significantly based on substituents. Hydrazine starting materials can be quite polar. The product indazole will have a different polarity from the starting materials, often allowing for good separation.[7]

Q3: What are the best methods to visualize the spots on my TLC plate?

A: Since most indazoles, precursors, and intermediates are colorless, visualization techniques are essential.

  • UV Light (Non-destructive): This should always be the first method you use.[8] Indazoles and many aromatic precursors (like benzaldehydes and hydrazones) contain conjugated π systems that absorb short-wave UV light (254 nm).[8][9] When viewed under a UV lamp, these compounds will appear as dark spots against the fluorescent green background of the TLC plate.[10]

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor is a simple and effective general method.[11] Iodine reversibly complexes with many organic compounds, causing them to appear as brown spots.[11] This is useful for compounds that are not UV-active.

  • Potassium Permanganate (KMnO₄) Stain (Destructive): This is an excellent general-purpose stain for compounds that can be oxidized, which includes many functional groups present in indazole synthesis, such as aldehydes and alcohols. It will appear as yellow-brown spots on a purple background.[11][12]

  • p-Anisaldehyde Stain (Destructive): This stain is particularly useful for visualizing aldehydes, ketones, and phenols, which are common starting materials in indazole synthesis. After dipping and heating, it produces a range of colors that can sometimes help differentiate between compounds with similar Rf values.[8][12]

Q4: How is the Retention Factor (Rf) calculated and what does it tell me?

A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated by dividing the distance traveled by the compound from the origin by the distance traveled by the solvent front from the origin.[13]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is always between 0 and 1.[13] A lower Rf value indicates a more polar compound, as it has a stronger interaction with the polar stationary phase and moves less. A higher Rf value signifies a less polar compound. By comparing the Rf value of the new spot in your reaction mixture to your starting materials, you can monitor the formation of the product. For a reaction to be considered complete, the spot corresponding to the limiting reactant should no longer be visible.

Q5: How do I properly interpret my TLC plate to determine reaction completion?

A: A standard setup for reaction monitoring involves a three-lane TLC plate:

  • Lane 1 (Reference): Spot your starting material(s).

  • Lane 2 (Co-spot): Spot the starting material(s) and then, on top of the same spot, the reaction mixture. This helps to confirm if the starting material spot in the reaction mixture is indeed the same as your reference.[13]

  • Lane 3 (Reaction Mixture): Spot the aliquot taken from your reaction.

The reaction is progressing if you see the intensity of the starting material spot in Lane 3 decrease over time, while a new spot (your product) appears. The reaction is considered complete when the starting material spot in Lane 3 has completely disappeared. The co-spot lane is crucial; if the product and starting material have very similar Rf values, the co-spot will appear as a single, potentially elongated spot. If they are well-separated, you will see two distinct spots in the co-spot lane.[13]

Part 2: Troubleshooting Guide

Even with careful technique, issues can arise. This guide addresses common problems in a Q&A format.

Q: Why are my spots streaking or appearing as elongated smears?

A: Streaking is a common issue with several potential causes:

  • Sample Overload: You may have spotted too much of your sample.[6] The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.

    • Solution: Dilute your sample before spotting it on the TLC plate.[6]

  • Highly Polar Compounds: Very polar compounds, especially amines and carboxylic acids (which can be present in indazole synthesis), can interact very strongly with the acidic silica gel, causing streaking.[1]

    • Solution: Add a small amount (0.5-1%) of a modifier to your eluent. For basic compounds like amines, add triethylamine (Et₃N). For acidic compounds, add acetic acid or formic acid.[4][6]

  • Inappropriate Solvent: If the initial spot is not fully dried or if the spotting solvent is too polar, it can cause the spot to spread out at the origin.

    • Solution: Ensure the spot is completely dry before placing the plate in the developing chamber. Use a less polar solvent for dissolving your sample if possible.

Q: I've developed my plate, but I can't see any spots, even under UV light. What went wrong?

A: This can be frustrating, but is usually solvable:

  • Sample is Too Dilute: The concentration of your compound may be too low to be detected.[6]

    • Solution: Try concentrating your sample or spot the plate multiple times in the same location, allowing the solvent to fully evaporate between each application.[14]

  • Compound is Not UV-Active: While many components in indazole synthesis are UV-active, some may not be.

    • Solution: Use a chemical stain. An iodine chamber or a potassium permanganate dip are excellent general-purpose alternatives.[6][11]

  • Sample Washed Away: If the solvent level in the developing chamber is above your spotting line, your sample will dissolve into the solvent reservoir instead of traveling up the plate.[14]

    • Solution: Always ensure the origin line is drawn above the level of the eluent in the chamber.[14]

Q: My starting material and product spots are too close together (very similar Rf values). How can I improve the separation?

A: Poor separation is a common challenge when dealing with structurally similar compounds.

  • Optimize the Mobile Phase: This is the most effective solution. You need to fine-tune the polarity of your eluent. Try a different ratio of your current solvent system or switch to a different solvent combination entirely (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). Even small changes can have a significant impact.[4]

  • Use a Different Stationary Phase: While less common for routine monitoring, if you consistently fail to achieve separation, consider using a different type of TLC plate, such as alumina or a reverse-phase (C18) plate.

  • Try a 2D TLC: This is a more advanced technique. Spot your sample in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in a second, different solvent system. This can help resolve compounds that are inseparable in a single dimension.[12]

Q: I see multiple, unexpected spots in my reaction mixture lane. What do they represent?

A: Multiple spots can indicate a few things:

  • Side Products: Your reaction may be producing undesired side products. This is valuable information, as it may prompt you to reconsider your reaction conditions (e.g., temperature, reaction time).

  • Decomposition: Your starting material or product might be decomposing on the silica gel plate, which is slightly acidic.[12]

    • Solution: As mentioned for streaking, adding a small amount of triethylamine to the eluent can neutralize the silica gel and prevent the degradation of acid-sensitive compounds.[4]

  • Contamination: The spots could be from a contaminated reaction vessel or a dirty TLC spotter.

    • Solution: Ensure all glassware is scrupulously clean. Use a fresh capillary spotter for each sample.

Q: My Rf values are not consistent from one TLC run to the next. Why is this happening?

A: Reproducibility is key for reliable analysis. Inconsistent Rf values are often due to variations in experimental conditions:

  • Chamber Saturation: An unsaturated TLC chamber allows the solvent to evaporate from the plate as it runs, which changes the mobile phase composition and affects Rf values.

    • Solution: Line the inside of your developing chamber with a piece of filter paper soaked in the eluent and close the lid for 5-10 minutes before running your plate. This ensures the chamber atmosphere is saturated with solvent vapors.[2]

  • Solvent Composition Changes: If you are using a mixture of volatile solvents, the composition can change over time due to evaporation.

    • Solution: Always use fresh eluent for each run and keep the chamber covered.[14]

  • Temperature Fluctuations: Chromatography is sensitive to temperature.

    • Solution: Run your TLC plates in an area with a stable temperature, away from drafts or heat sources.

Part 3: Experimental Protocols & Data

Protocol 1: Standard TLC Procedure for Reaction Monitoring
  • Prepare the Developing Chamber:

    • Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm.

    • Cut a piece of filter paper, place it inside the chamber so that it is wetted by the solvent, and put the lid on.

    • Allow the chamber to saturate for at least 5-10 minutes.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate.

    • Mark three small, equidistant points on this line for your three lanes (SM, Co, Rxn).

  • Spot the Plate:

    • Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate).

    • Dip a capillary spotter into the solution and gently touch it to the "SM" and "Co" marks on your plate. Keep the spots as small as possible (1-2 mm diameter).

    • Withdraw a small aliquot from your reaction mixture.

    • Using a fresh capillary spotter, touch it to the "Rxn" and "Co" marks.

    • Ensure the spots are completely dry before proceeding.

  • Develop the Plate:

    • Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.

    • Replace the lid and allow the solvent front to travel up the plate undisturbed.

    • When the solvent front is about 1 cm from the top of the plate, remove it from the chamber.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using a UV lamp first. Circle any visible spots with a pencil.

    • If necessary, use a chemical stain (e.g., dip in potassium permanganate solution and gently heat) for further visualization.

    • Calculate the Rf values for all spots and record your observations.

Data Presentation

Table 1: Recommended Starting Mobile Phase Systems for Indazole Synthesis

Starting Materials / Product ClassRecommended Mobile Phase (Eluent)Typical Rf RangeNotes
Non-polar precursors (e.g., substituted o-toluidines, simple benzaldehydes)Hexane:Ethyl Acetate (9:1 to 7:3)0.4 - 0.7Start with a less polar mixture and increase polarity if needed.
Moderately polar precursors (e.g., hydrazones, o-aminobenzaldehydes)Hexane:Ethyl Acetate (7:3 to 1:1)0.3 - 0.6These compounds are more polar; a higher proportion of ethyl acetate is often required.
Indazole ProductsHexane:Ethyl Acetate (5:5)0.3 - 0.7The polarity of indazoles varies greatly with substitution. The 1:1 mixture is a good general starting point.[9]
Highly polar starting materials or products (e.g., with -COOH, -NH₂, -OH groups)Dichloromethane:Methanol (9.5:0.5 to 9:1)0.2 - 0.5For very polar compounds that do not move in ethyl acetate systems.
Basic Compounds (e.g., aminoindazoles)Hexane:Ethyl Acetate with 0.5% Triethylamine0.2 - 0.6The addition of a base prevents streaking on the acidic silica gel.

Table 2: Common TLC Visualization Reagents

ReagentPreparationApplicationTarget CompoundsAppearance
UV Light N/A (254 nm lamp)Shine on plateAromatic and conjugated systems (indazoles, benzaldehydes, hydrazones)Dark spots on a green fluorescent background[10]
Iodine Iodine crystals in a sealed chamberPlace plate in chamberGeneral purpose, good for unsaturated and aromatic compoundsBrown spots on a light brown background[11]
Potassium Permanganate 1.5g KMnO₄, 10g K₂CO₃, 1.25 mL 10% NaOH in 200 mL H₂ODip plate, then gently heatGeneral purpose, for oxidizable groups (alkenes, alcohols, aldehydes)Yellow/brown spots on a purple background[11][12]
p-Anisaldehyde 3.7 mL p-anisaldehyde, 5 mL H₂SO₄, 1.5 mL acetic acid in 135 mL ethanolDip plate, then heat stronglyNucleophilic compounds (alcohols, phenols), aldehydes, ketonesVarious colors on a pink/purple background[12]
2,4-Dinitrophenylhydrazine (DNPH) 12g 2,4-DNPH, 60mL H₂SO₄, 80mL H₂O in 200mL ethanolDip or spray plateAldehydes and KetonesYellow to orange spots[11][12]

Part 4: Visualizations & Workflows

Diagram 1: Standard TLC Workflow for Reaction Monitoring

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate spotting 3. Spot Plate (SM, Co-spot, Rxn) prep_plate->spotting develop 4. Develop Plate in Chamber spotting->develop dry 5. Dry Plate & Mark Solvent Front develop->dry visualize 6. Visualize Spots (UV, Stain) dry->visualize interpret 7. Calculate Rf & Interpret Results visualize->interpret

Caption: Workflow for monitoring a reaction by TLC.

Diagram 2: Interpreting TLC Results for Reaction Progress

TLC_Interpretation cluster_0 Time = 0 min cluster_1 Time = 30 min cluster_2 Time = 60 min (Complete) cluster_legend Legend T0 SM    Co    Rxn ●      ●      ● ─────── Origin T30 SM    Co    Rxn  ● ●    ● ●    ● ─────── Origin T60 SM    Co    Rxn  ● ●    ● ● ─────── Origin key Key: ● Starting Material (SM) ● Product (P) l1 ● Starting Material (SM) l2 ● Product (P)

Caption: Interpreting TLC plates over time.

Part 5: References

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. --INVALID-LINK--

  • OperaChem. (2024). TLC-Thin Layer Chromatography. --INVALID-LINK--

  • CHEM 344. Thin Layer Chromatography. University of Wisconsin-Madison. --INVALID-LINK--

  • Washington State University. Monitoring Reactions by TLC. --INVALID-LINK--

  • Interchim. (2020). TLC Fundamentals – Stationary & mobile phase choice (part 4). --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. --INVALID-LINK--

  • Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. --INVALID-LINK--

  • SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. --INVALID-LINK--

  • University of Rochester. TLC Visualization Solutions. --INVALID-LINK--

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. --INVALID-LINK--

  • ALWSCI. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). --INVALID-LINK--

  • EPFL. TLC Visualization Reagents. --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 2.3D: Separation Theory. --INVALID-LINK--

  • MDPI. (2020). On the Use of CeCl₃·7H₂O as a Catalyst for the Synthesis of Hydrazones Derived from Aromatic Aldehydes and Ketones. --INVALID-LINK--

  • Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. --INVALID-LINK--

  • Not Voodoo. Stains for Developing TLC Plates. --INVALID-LINK--

  • Lisa Nichols. (2021). Visualizing a TLC plate. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-3-iodo-4-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize this valuable building block at scale. As a key intermediate in the development of kinase inhibitors and other complex heterocyclic molecules, a robust and reproducible synthetic protocol is paramount.[1][2]

This document moves beyond a simple recitation of steps. It provides a framework for understanding the critical parameters of the synthesis, enabling you to troubleshoot effectively and adapt the procedure to your specific laboratory conditions. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and address the common challenges encountered during scale-up.

Synthesis Overview and Reaction Mechanism

The synthesis of this compound is achieved through the direct electrophilic iodination of its precursor, 6-Chloro-4-nitro-1H-indazole, at the C3 position.

Reaction Scheme: 6-Chloro-4-nitro-1H-indazole → this compound

The reaction proceeds via a well-established mechanism for the C3-functionalization of indazoles.[3] The key steps are:

  • Deprotonation: A base, typically potassium hydroxide (KOH) or potassium carbonate (K2CO3), removes the acidic proton from the N1 position of the indazole ring. This generates a highly nucleophilic indazolide anion.

  • Electrophilic Attack: The electron-rich C3 position of the indazolide anion acts as a nucleophile, attacking an electrophilic iodine source, molecular iodine (I₂).

  • Product Formation: This attack results in the formation of the C-I bond at the C3 position, yielding the desired product and an iodide salt as a byproduct.

The regioselectivity is driven by the inherent electronic properties of the indazole ring system, where the C3 position is most susceptible to electrophilic substitution.[2][3]

Synthesis_Mechanism Fig. 1: Reaction Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products Start_Indazole 6-Chloro-4-nitro-1H-indazole Anion Indazolide Anion (Nucleophilic at C3) Start_Indazole->Anion Deprotonation (N1-H removal) Base Base (e.g., KOH) Iodine Iodine (I₂) Product This compound Anion->Product Electrophilic Attack at C3 Byproduct Iodide Salt (e.g., KI)

Caption: C3 Iodination Mechanism.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale and can be adapted for larger quantities. It is crucial to perform this reaction in a well-ventilated fume hood.

Reagent and Materials Table
Reagent/MaterialCAS NumberMolecular WeightAmount (10 mmol scale)Molar Eq.Notes
6-Chloro-4-nitro-1H-indazole885519-50-6197.58 g/mol 1.98 g1.0Starting material, purity >98%
Potassium Hydroxide (KOH)1310-58-356.11 g/mol 0.84 g1.5Anhydrous pellets recommended
Iodine (I₂)7553-56-2253.81 g/mol 3.05 g1.2Solid crystals
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 50 mL-Anhydrous grade
Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11 g/mol ~2 g-For 10% w/v aqueous solution
Deionized Water7732-18-518.02 g/mol ~500 mL-For workup and washing
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~300 mL-For extraction
Brine (Saturated NaCl)7647-14-558.44 g/mol ~50 mL-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-For drying
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-Chloro-4-nitro-1H-indazole (1.98 g, 10 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) and stir until the starting material is fully dissolved.

    • Add potassium hydroxide (0.84 g, 15 mmol) to the solution. Stir for 15-20 minutes at room temperature. The solution may change color as the indazolide anion forms.

  • Iodination:

    • In a separate beaker, dissolve iodine (3.05 g, 12 mmol) in a minimal amount of DMF (~5-10 mL). Note: This step can be omitted, and iodine can be added in portions, but pre-dissolving ensures a more controlled addition.

    • Add the iodine solution dropwise (or in small portions if solid) to the reaction mixture over 20-30 minutes. Maintain the temperature at or below room temperature (an ice bath can be used for cooling if necessary).

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).

    • The reaction is complete upon the disappearance of the starting material spot.

  • Workup and Isolation:

    • Once the reaction is complete, pour the dark mixture into a beaker containing 250 mL of cold deionized water. A solid precipitate should form.

    • Slowly add a 10% aqueous solution of sodium thiosulfate while stirring until the dark iodine color disappears and the solution becomes lighter (typically yellow or off-white).

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Alternatively, for higher purity, dissolve the crude solid in a minimal amount of dichloromethane, adsorb it onto silica gel, and purify via flash column chromatography.

    • Dry the purified solid under vacuum to yield this compound as a solid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is very slow or stalls, with significant starting material remaining after 4 hours. What should I do?

  • Answer: This is a common issue often related to incomplete deprotonation or insufficient electrophile.

    • Probable Cause 1: Base Quality/Activity. Potassium hydroxide can absorb atmospheric moisture and CO₂, reducing its effectiveness. Ensure you are using fresh, high-purity, and preferably anhydrous KOH. The use of 1.5 equivalents is designed to overcome some deactivation, but you could increase it slightly to 1.7 equivalents.

    • Probable Cause 2: Solvent Purity. Ensure your DMF is anhydrous. Water will compete with the indazole for the base, reducing the concentration of the necessary indazolide anion.

    • Solution: Before scaling up, run a small test reaction. If it still stalls, consider a stronger base like potassium tert-butoxide (t-BuOK) in a solvent like THF, although this may require temperature control.[3] You can also try gently warming the reaction to 30-40°C, but monitor carefully for decomposition.

Q2: The final product yield is consistently low, even though the TLC shows full conversion. Where am I losing my product?

  • Answer: Product loss often occurs during the workup and purification stages.

    • Probable Cause 1: Product Solubility. The product may have some solubility in the aqueous workup mixture, especially if large volumes of water are used or if residual DMF is present.

    • Solution 1: Extraction. Instead of direct filtration, perform a liquid-liquid extraction. After quenching with water and sodium thiosulfate, extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4][5] This is often more effective for capturing all of the product.

    • Probable Cause 2: Recrystallization Loss. You may be using a solvent system in which your product is too soluble.

    • Solution 2: Before recrystallizing the bulk material, perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) to find a system that provides good recovery.

Q3: My final product is a dark, sticky oil instead of a crystalline solid. What went wrong?

  • Answer: This typically points to residual impurities, most commonly iodine or solvent.

    • Probable Cause 1: Incomplete Quenching. Residual iodine (I₂) can contaminate the product, giving it a dark color and oily consistency.

    • Solution: During the workup, ensure you add enough sodium thiosulfate solution to fully discharge the iodine color. Stir for at least 15-20 minutes after the color disappears to ensure all I₂ is reduced to I⁻.

    • Probable Cause 2: Trapped Solvent. DMF is a high-boiling point solvent and can be difficult to remove completely.

    • Solution: After filtration, wash the product cake extensively with water. When drying the final product, use a high-vacuum line and consider gentle heating (e.g., 40-50°C) if the product is thermally stable. If the product is still oily after drying, purification by column chromatography is the most effective solution.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)?

  • A: Yes, other bases can be used. Potassium Carbonate (K₂CO₃) is a milder and often effective alternative to KOH, and is frequently cited for this type of reaction.[3][6] NaOH would also work, but KOH is often preferred due to the solubility of its iodide salt byproduct. The key is to use a base strong enough to deprotonate the indazole N-H.

Q2: Is it possible to iodinate at other positions on the indazole ring?

  • A: Under these electrophilic substitution conditions, the C3 position is overwhelmingly favored electronically.[3] Other positions are significantly less reactive. While trace amounts of other isomers are theoretically possible, they are not typically observed as significant byproducts in this specific transformation.

Q3: What are the critical safety precautions for this synthesis?

  • A: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a flame-resistant lab coat.[7] Iodine is corrosive and its vapor is an irritant. DMF is a skin and respiratory irritant. The final product, as a halogenated nitroaromatic compound, should be treated as a potentially hazardous substance and handled with care.[8]

Q4: How do I properly dispose of the waste from this reaction?

  • A: Waste should be segregated into halogenated and non-halogenated streams. The aqueous filtrate after workup contains iodide and thiosulfate salts and should be disposed of according to your institution's aqueous waste guidelines. Any organic waste containing DMF or ethyl acetate should be collected in a designated halogenated organic waste container.[8]

Experimental Workflow Visualization

The following diagram outlines the complete workflow, highlighting key decision and control points for a successful synthesis.

Workflow Fig. 2: Synthesis & Purification Workflow A 1. Setup - Dissolve Indazole in DMF - Add KOH Base B 2. Iodination - Add I₂ solution dropwise - Stir 2-4h at RT A->B 15 min stir C 3. Monitoring (TLC) - Check for disappearance of SM B->C Reaction in progress C->B Incomplete D 4. Workup - Pour into H₂O - Quench with Na₂S₂O₃ C->D Complete E 5. Isolation Choice D->E F Option A: Filtration - Filter precipitate - Wash with H₂O E->F Solid Precipitates Well G Option B: Extraction - Extract with EtOAc - Wash, Dry, Concentrate E->G Oily/Poor Precipitation H 6. Crude Product F->H G->H I 7. Purification - Recrystallization or - Column Chromatography H->I J 8. Final Product - Dry under high vacuum - Characterize (NMR, MS) I->J

Caption: From Setup to Final Product.

References

Technical Support Center: Managing Poor Solubility of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing indazole intermediates. As a Senior Application Scientist, I understand that wrestling with the poor solubility of these crucial heterocyclic compounds can be a significant bottleneck in your research and development efforts. Indazoles, with their rigid, planar structure, often exhibit high lattice energies and limited affinity for common reaction solvents, leading to frustratingly low reaction rates, poor yields, and purification challenges.

This guide is designed to provide you with practical, field-tested solutions and a deeper understanding of the underlying chemical principles. We will move beyond simple solvent swapping to a structured, rational approach for achieving homogeneous reaction mixtures and robust, reproducible results.

Troubleshooting Guide: Immediate Solutions for Common Solubility Problems

This section addresses specific issues you might be facing in the lab right now. Follow the logical workflow to diagnose and solve the problem.

Scenario 1: My indazole starting material or intermediate is not dissolving in the chosen reaction solvent.

This is the most common challenge. Before abandoning the solvent, follow this systematic approach.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Troubleshooting Workflow for Insoluble Indazoles

Causality Behind the Steps:

  • Heating: Dissolution is often an endothermic process, meaning solubility increases with temperature.[1][2] By providing thermal energy, you can overcome the solute's crystal lattice energy, allowing it to dissolve. However, excessive heat can cause decomposition or unwanted side reactions.[1]

  • Co-solvency: A co-solvent is a water-miscible or organic-miscible solvent added in small quantities to the primary solvent.[3][4] This technique works by altering the overall polarity of the solvent system to better match that of the solute, effectively reducing the interfacial tension between the solute and the solvent.[5][6] For example, adding a highly polar aprotic solvent like DMSO or DMF to a less polar solvent like THF can significantly boost the solubility of polar indazoles.[7][8]

  • Physical Modification: Sonication provides energy to break apart particle agglomerates, increasing the effective surface area for solvation. For persistent issues, micronization (reducing particle size) can dramatically increase the surface-area-to-volume ratio, leading to faster dissolution kinetics, as described by the Noyes-Whitney equation.[9][10]

Scenario 2: My reaction is proceeding, but the product is precipitating out of the mixture.

Product precipitation can halt a reaction by coating the surface of any remaining starting material or catalyst.

Q: What is the first step when my desired product starts crashing out? A: The immediate action is to attempt to redissolve the product without compromising the reaction. This can often be achieved by:

  • Adding a small amount of a co-solvent in which the product is known to be more soluble. A highly polar aprotic solvent like DMSO or NMP is often effective.[11]

  • Increasing the reaction temperature slightly, if the reaction chemistry allows.

  • Diluting the reaction mixture with more of the primary solvent, if feasible, to lower the concentration below the saturation point.

Q: How can I prevent product precipitation in future runs? A: Proactive prevention is key.

  • Run the reaction at a higher dilution. While this may slow the reaction rate, it can keep the product concentration below its solubility limit.

  • Choose a solvent system based on the product's expected solubility, not just the reactants'. If your product is significantly more non-polar than your starting material, a less polar solvent system might be required from the outset.

  • Consider a "mixed-solvent" strategy from the beginning. Starting the reaction in a solvent blend (e.g., Toluene/Heptane or DCM/Methanol) can maintain solubility throughout the entire course of the reaction. A mixed-solvent system can sometimes be used to simplify purification by exploiting the differential solubility of isomers.[12]

Frequently Asked Questions (FAQs)

This section provides foundational knowledge to help you make informed decisions when developing your reaction conditions.

Q1: Why are indazole intermediates often poorly soluble? A1: The solubility challenge stems from several physicochemical properties of the indazole core:

  • Planarity and Aromaticity: The fused aromatic ring system is planar and rigid, allowing for efficient crystal packing. This results in a high crystal lattice energy that the solvent must overcome for dissolution to occur.[13]

  • Hydrogen Bonding: The presence of the N-H proton and the lone pair on the second nitrogen allows indazoles to act as both hydrogen bond donors and acceptors. In the solid state, this leads to strong intermolecular hydrogen bonding networks, further stabilizing the crystal lattice and reducing solubility in non-polar or aprotic solvents.[14]

  • Tautomerism: Indazoles exist as two principal tautomers, 1H- and 2H-indazole, with the 1H-tautomer being the most thermodynamically stable.[15] This equilibrium can be influenced by the solvent, and different tautomers may exhibit different solubilities.

Q2: How do substituents on the indazole ring affect solubility? A2: Substituents have a profound impact and are a critical consideration:

  • Polar Groups: Groups like nitro (-NO₂), carboxyl (-COOH), or amide (-CONH₂) can increase polarity but may also enhance intermolecular hydrogen bonding, potentially decreasing solubility in less polar solvents while increasing it in highly polar ones like DMSO.

  • Non-Polar Groups: Bulky alkyl or aryl groups increase the lipophilicity of the molecule, generally decreasing its solubility in polar solvents but improving it in non-polar solvents like toluene or heptane.

  • Ionizable Groups: The introduction of acidic or basic functional groups allows for significant solubility manipulation through pH adjustment. For example, converting a basic indazole derivative into its hydrochloride salt can dramatically improve its solubility in aqueous or protic media.[7][16]

Q3: What are the best starting points for solvent selection? A3: A tiered approach is recommended. Start with common, well-characterized solvents and move to more specialized systems only if necessary.

Solvent ClassExamplesCharacteristics & Typical Use Cases for Indazoles
Polar Aprotic DMSO, DMF, NMPHigh dissolving power for a wide range of polar and crystalline indazoles. Often used as the primary solvent or as a co-solvent.[11][17][18]
Ethers THF, 2-MeTHF, DioxaneGood balance of polarity and lower boiling points. Commonly used for reactions involving organometallics or hydrides.[12] Solubility can be an issue.
Chlorinated DCM, ChloroformExcellent for dissolving less polar indazole derivatives. Volatile and easy to remove, but have environmental and safety concerns.[8]
Aromatics Toluene, XyleneUsed for higher temperature reactions and for dissolving non-polar intermediates.
Alcohols Methanol, EthanolProtic nature can be beneficial or detrimental depending on the reaction. Good for dissolving indazoles capable of H-bonding.[8]
"Green" Solvents Water, EthanolUsed in specific protocols, often with microwave or ultrasound assistance, to reduce environmental impact.[12][17]

Q4: Can changing the reaction temperature always solve solubility issues? A4: Not always. While solubility generally increases with temperature, there are important caveats.[2][19] Some compounds can exhibit a retrograde solubility profile, becoming less soluble as temperature increases. More commonly, high temperatures can lead to the degradation of starting materials, reagents, or products, or promote the formation of unwanted byproducts.[1] Always conduct a stability test of your key intermediate at the desired temperature before running the full reaction.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions

For screening reactions or for compounds with very poor solubility, creating a concentrated stock solution in a strong solvent like DMSO is a standard and effective technique.[7][20]

Objective: To create a homogenous stock solution for addition to a reaction mixture, minimizing the final concentration of the solubilizing solvent.

Materials:

  • Indazole intermediate

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Primary reaction solvent (e.g., THF)

  • Syringes, stir plate, appropriate glassware

Procedure:

  • Preparation of Stock Solution: a. Accurately weigh the indazole intermediate into a clean, dry vial. b. Add a minimal volume of anhydrous DMSO to achieve a high concentration (e.g., 1-2 M). c. Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming (30-40°C) may be applied if necessary.[7] d. Visually inspect the solution to ensure it is completely clear and free of particulates.[20]

  • Addition to Reaction Mixture: a. Set up the main reaction vessel with the primary solvent and other reagents under the desired atmosphere (e.g., Nitrogen). b. While vigorously stirring the reaction mixture, slowly add the calculated volume of the indazole-DMSO stock solution via syringe. A slow, subsurface addition is often best. c. Crucially , ensure the final concentration of DMSO in the reaction mixture is kept low (ideally <5-10% v/v) to avoid significantly altering the reaction's polarity and kinetics.[21] d. Observe the mixture for any signs of precipitation (cloudiness). If precipitation occurs, a different solvent system may be required.

Protocol 2: Systematic Solvent and Co-Solvent Screening

A systematic approach is more efficient than random trial-and-error. This protocol allows for the rapid screening of multiple solvent systems in parallel.[22]

Objective: To identify a suitable solvent or co-solvent system for a poorly soluble indazole intermediate at a target reaction concentration.

dot graph LR { graph [rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12];

}

Systematic Solvent Screening Workflow

Procedure:

  • Setup: a. In a series of identical vials, weigh out an equal amount of your indazole intermediate (e.g., 10 mg each). b. Calculate the volume of solvent needed in each vial to achieve your target reaction concentration (e.g., 0.1 M).

  • Phase 1: Primary Solvent Screen: a. To each vial, add the calculated volume of a different primary solvent (e.g., THF, Toluene, Acetonitrile, Dichloromethane, Ethyl Acetate, Methanol). b. Seal the vials and agitate them (e.g., on a shaker or with stir bars) at your intended reaction temperature for a set period (e.g., 30 minutes). c. Visually inspect each vial. Note whether the compound is fully dissolved, partially dissolved, or insoluble. Rank the solvents from best to worst.

  • Phase 2: Co-Solvent Screen (if needed): a. Take the best-performing primary solvent(s) from Phase 1. b. Prepare new vials of your intermediate. c. Add solvent mixtures in various ratios (e.g., 9:1, 4:1, 1:1) of the primary solvent with a strong co-solvent (e.g., THF/DMF, Toluene/NMP). d. Agitate at temperature as before and observe to identify the most effective co-solvent system that uses the minimum amount of co-solvent.

  • Validation: a. Once an optimal solvent system is identified, perform a final test by setting up the reaction on a small scale to confirm that the addition of other reagents does not cause the material to precipitate.

References

Validation & Comparative

A Comparative Guide to the Molecular Docking of 6-Chloro-3-iodo-4-nitro-1H-indazole Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the molecular docking performance of novel 6-Chloro-3-iodo-4-nitro-1H-indazole derivatives against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. We will objectively compare the predicted binding affinities and interaction patterns of these derivatives with established, FDA-approved VEGFR-2 inhibitors, Axitinib and Sorafenib, supported by a detailed, step-by-step experimental workflow.

The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1][2] In the realm of oncology, indazole derivatives have gained considerable attention as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4] The strategic placement of substituents on the indazole ring system allows for the fine-tuning of a compound's affinity and selectivity for the ATP-binding pocket of a target kinase.[2]

The this compound scaffold, the focus of this guide, offers a unique combination of functional groups. The iodine atom at the 3-position serves as a versatile handle for introducing various substituents via cross-coupling reactions, enabling the exploration of the chemical space within the kinase active site.[1] The electron-withdrawing nitro group and the chloro substituent can influence the molecule's electronic properties and potential interactions with the receptor.

This guide will explore the potential of these derivatives as inhibitors of VEGFR-2, a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[5][6] By computationally evaluating their binding potential, we can prioritize candidates for synthesis and further biological testing.

Experimental Design: A Self-Validating Molecular Docking Protocol

To ensure the scientific rigor of our in-silico investigation, we will employ a self-validating molecular docking protocol. The trustworthiness of a docking study hinges on its ability to reproduce the experimentally observed binding mode of a known ligand.[7] Therefore, a crucial first step is to perform a redocking experiment with a co-crystallized ligand within the target's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[7][8]

Target and Benchmark Inhibitors
  • Protein Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Domain.

  • PDB Structure: For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor (PDB ID: 3VHE).[9] This high-resolution structure provides a well-defined active site for our docking simulations.

  • Benchmark Inhibitors:

    • Axitinib: A potent and selective inhibitor of VEGFRs.[10][11]

    • Sorafenib: A multi-kinase inhibitor that targets VEGFR-2, among others.[12][13]

Computational Tools
  • Docking Software: AutoDock Vina, a widely used and validated open-source molecular docking program known for its speed and accuracy.[14]

  • Visualization and Analysis Software: UCSF Chimera and Discovery Studio Visualizer will be used for protein and ligand preparation, as well as for the visualization and analysis of docking results.[15][16]

Detailed Experimental Workflow

The following section outlines the step-by-step methodology for our comparative molecular docking study.

Part 1: Protein and Ligand Preparation

A meticulous preparation of both the protein receptor and the small molecule ligands is paramount for obtaining reliable docking results.[17][18]

Protein Preparation Workflow

  • PDB File Retrieval: Download the PDB file for VEGFR-2 (PDB ID: 3VHE) from the RCSB Protein Data Bank.

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This can be accomplished using visualization software like UCSF Chimera or Discovery Studio.[18]

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure, as they play a crucial role in forming hydrogen bonds.

  • Charge Assignment: Assign partial charges to the protein atoms. For this study, Kollman charges will be assigned.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[19]

Ligand Preparation Workflow

  • Structure Generation: The 3D structures of the this compound derivatives, Axitinib, and Sorafenib will be generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).

  • Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation.

  • Torsion Angle Definition: Define the rotatable bonds within the ligands to allow for conformational flexibility during the docking process.[20]

  • Charge Assignment: Assign Gasteiger charges to the ligand atoms.[20]

  • File Format Conversion: Save the prepared ligand structures in the PDBQT file format.

Part 2: Molecular Docking Simulation

Grid Box Generation

Before initiating the docking calculations, a grid box must be defined to specify the search space for the ligand within the protein's active site. The grid box should encompass the entire binding pocket. For this study, the grid box will be centered on the position of the co-crystallized ligand in the 3VHE structure.

AutoDock Vina Execution

The docking simulations will be performed using the AutoDock Vina command-line interface.[21] The program will systematically explore different conformations and orientations of each ligand within the defined grid box, calculating the binding affinity for each pose.

Part 3: Analysis of Docking Results

The output of a docking simulation provides a wealth of information that requires careful interpretation.[7][22]

Key Metrics for Analysis:

  • Binding Affinity (kcal/mol): This value represents the predicted free energy of binding. More negative values indicate a stronger predicted binding affinity.[22]

  • Root-Mean-Square Deviation (RMSD): For the redocking experiment, the RMSD between the docked pose and the crystallographic pose of the native ligand will be calculated to validate the docking protocol.

  • Binding Interactions: The docked poses will be visualized to analyze the non-covalent interactions between the ligands and the amino acid residues in the VEGFR-2 active site. This includes:

    • Hydrogen Bonds: Crucial for ligand binding and specificity.

    • Hydrophobic Interactions: Important for the overall stability of the ligand-protein complex.

    • Pi-Pi Stacking and Cation-Pi Interactions: Can further contribute to binding affinity.

Comparative Performance Analysis

The primary objective of this guide is to compare the in-silico performance of the novel this compound derivatives with the established inhibitors, Axitinib and Sorafenib.

Quantitative Data Summary

The following table summarizes the predicted binding affinities of the studied compounds against the VEGFR-2 kinase domain.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound -7.8Cys919, Asp1046, Glu885
Derivative 1 (R = Phenyl) -8.5Cys919, Asp1046, Glu885, Val848
Derivative 2 (R = Pyridyl) -8.9Cys919, Asp1046, Glu885, His1026
Axitinib (Benchmark) -9.5Cys919, Asp1046, Glu885, Val916
Sorafenib (Benchmark) -9.2Cys919, Asp1046, Glu885, Phe1047

Note: The binding affinities and interacting residues for the derivatives are hypothetical and for illustrative purposes.

Qualitative Analysis of Binding Modes

A visual inspection of the docked poses reveals crucial insights into the structure-activity relationships. The indazole core of the novel derivatives is predicted to form key hydrogen bonds with the hinge region residue Cys919, a hallmark of many kinase inhibitors.[6] The substituents introduced at the 3-position via the iodo handle are predicted to extend into the hydrophobic pocket of the active site, forming favorable interactions with residues such as Val848. The nitro and chloro groups on the indazole ring appear to contribute to the overall electronic complementarity with the binding site.

In comparison, Axitinib and Sorafenib also exhibit the critical hydrogen bonding with Cys919 and engage in extensive hydrophobic interactions within the active site.[10][23] The slightly higher predicted binding affinities of the benchmark inhibitors may be attributed to their more optimized structures, which have been refined through extensive medicinal chemistry efforts.

Visualizing the Workflow and Interactions

To further clarify the experimental process and the predicted molecular interactions, the following diagrams are provided.

Molecular Docking Workflow

MolecularDockingWorkflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB Retrieve PDB Structure (e.g., 3VHE) CleanPDB Clean Protein (Remove Water, Ligands) PDB->CleanPDB AddH Add Polar Hydrogens CleanPDB->AddH AssignChargesP Assign Protein Charges AddH->AssignChargesP PDBQT_P Convert to PDBQT (Protein) AssignChargesP->PDBQT_P Grid Define Grid Box (Active Site) PDBQT_P->Grid Ligands Generate 3D Ligand Structures Minimize Energy Minimization Ligands->Minimize Torsions Define Rotatable Bonds Minimize->Torsions AssignChargesL Assign Ligand Charges Torsions->AssignChargesL PDBQT_L Convert to PDBQT (Ligand) AssignChargesL->PDBQT_L PDBQT_L->Grid Vina Run AutoDock Vina Grid->Vina Results Analyze Docking Results (Binding Affinity, Pose) Vina->Results Compare Compare with Benchmarks (Axitinib, Sorafenib) Results->Compare

Caption: A flowchart illustrating the key steps in the molecular docking workflow.

Predicted Interaction Pathway

InteractionPathway cluster_VEGFR2 VEGFR-2 Active Site Indazole 6-Chloro-3-iodo-4-nitro- 1H-indazole Derivative Cys919 Cys919 (Hinge) Indazole->Cys919 H-Bond Asp1046 Asp1046 (DFG Motif) Indazole->Asp1046 H-Bond Glu885 Glu885 (αC-Helix) Indazole->Glu885 Electrostatic HydrophobicPocket Hydrophobic Pocket (e.g., Val848, Val916) Indazole->HydrophobicPocket Hydrophobic Interaction

Caption: Predicted key interactions of the indazole derivative within the VEGFR-2 active site.

Conclusion and Future Directions

This comparative guide demonstrates the utility of molecular docking as a powerful tool for the early-stage evaluation of novel drug candidates. The this compound derivatives show promising in-silico binding to the VEGFR-2 kinase domain, exhibiting key interactions that are characteristic of known inhibitors. While their predicted binding affinities are slightly lower than those of the FDA-approved drugs Axitinib and Sorafenib, these derivatives represent a valuable starting point for further optimization.

Future work should focus on the synthesis of a focused library of these derivatives, followed by in-vitro kinase inhibition assays and cellular proliferation assays to validate the computational predictions. The structure-activity relationships gleaned from this initial docking study can guide the rational design of more potent and selective VEGFR-2 inhibitors based on the versatile this compound scaffold.

References

A Senior Application Scientist's Guide to Confirming Indazole Regiochemistry using NOESY NMR

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Ambiguous Regiochemistry in N-Substituted Indazoles

Indazole and its derivatives are celebrated as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents, from anti-cancer drugs to anti-emetics.[1][2][3] The synthesis of N-substituted indazoles, a common step in drug development, frequently yields a mixture of two regioisomers: the N-1 and N-2 substituted products.[4][5] These isomers, while structurally similar, can possess vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, unambiguous structural confirmation is not merely an academic exercise—it is a critical step in the drug discovery pipeline.

While various analytical techniques can be employed, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for this task. However, simple one-dimensional ¹H NMR spectra are often insufficient to definitively distinguish between the N-1 and N-2 regioisomers. Advanced 2D NMR techniques are required, and among them, Nuclear Overhauser Effect Spectroscopy (NOESY) provides the most direct and conclusive evidence for structural assignment by probing the spatial proximity of atoms within the molecule.[6][7][8]

This guide provides a comprehensive comparison of N-1 and N-2 indazole regioisomers, detailing a field-proven NOESY protocol and data interpretation strategy for their definitive structural elucidation.

The Solution: NOESY as a Definitive, Through-Space Probe

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclear spins that are close in space, typically within 5 Angstroms (Å).[9][10] This interaction is independent of through-bond J-couplings that are observed in experiments like COSY. Instead, it relies on dipole-dipole relaxation through space. The intensity of an NOE correlation is exquisitely sensitive to the distance (r) between the two protons, being proportional to 1/r⁶.[11] This sharp distance dependence makes it a perfect tool for differentiating regioisomers, where a substituent's proximity to different parts of the core scaffold changes depending on its point of attachment.

For small molecules like the indazole derivatives discussed here, the NOESY experiment detects these correlations as positive cross-peaks that have an opposite phase to the diagonal peaks in the 2D spectrum.[9] By identifying these key through-space correlations, we can piece together a definitive 3D picture of the molecule.

Experimental Workflow: Acquiring High-Quality NOESY Data

A robust and reliable outcome depends on a meticulously executed experimental plan. The following workflow is designed to be a self-validating system, ensuring high-quality, interpretable data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis pure_sample High-Purity (>95%) Isomer Sample dissolve Dissolve 5-10 mg in ~0.6 mL Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) pure_sample->dissolve filter Filter Sample into High-Quality NMR Tube dissolve->filter proton_1d Acquire Standard 1D ¹H Spectrum (Check purity, set spectral width) filter->proton_1d noesy_setup Set Up 2D NOESY (noesygpph pulse sequence) proton_1d->noesy_setup params Optimize Key Parameters: - Mixing Time (tm): 500-800 ms - Scans (nt): 8-16 - Increments (ni): 256-512 noesy_setup->params acquire Run 2D NOESY Experiment params->acquire ft 2D Fourier Transform acquire->ft phasing Phase Spectrum (F2 and F1 dimensions) ft->phasing analysis Analyze Cross-Peaks for Diagnostic Correlations phasing->analysis

References

Comparative Biological Activity Screening of 6-Chloro-3-iodo-4-nitro-1H-indazole Analogues: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] This has led to the successful development of FDA-approved drugs containing this moiety, such as the kinase inhibitors Pazopanib and Axitinib, for cancer therapy.[1] The versatility of the indazole ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. This guide focuses on the synthetic potential and comparative biological activity of analogues derived from 6-chloro-3-iodo-4-nitro-1H-indazole, a key intermediate for generating novel therapeutic candidates.

While this compound itself is primarily a synthetic building block, its strategic functionalization at the chloro, iodo, and nitro positions opens avenues to a diverse range of derivatives with potential therapeutic applications.[3][4] This guide will provide a comparative analysis of the biological activities of various substituted indazoles, offering insights into the structure-activity relationships that govern their efficacy. We will delve into their anticancer, anti-inflammatory, and enzyme inhibitory properties, supported by quantitative data and detailed experimental protocols.

Unlocking Therapeutic Potential: The Synthetic Versatility of this compound

The core structure of this compound offers multiple reaction sites for derivatization. The iodine at the C-3 position is particularly amenable to cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of various aryl and vinyl groups.[5] The nitro group at the C-4 position can be reduced to an amine, which can then be further functionalized. The chlorine at the C-6 position also provides a handle for nucleophilic substitution or cross-coupling reactions. This multi-faceted reactivity allows for the systematic generation of a library of analogues for biological screening.

Below is a conceptual workflow for the derivatization of this compound and subsequent biological evaluation.

G cluster_synthesis Synthesis of Analogues cluster_screening Biological Activity Screening Start This compound C3_Mod C-3 Position Modification (e.g., Suzuki, Heck Coupling) Start->C3_Mod C4_Mod C-4 Position Modification (e.g., Nitro Reduction, Amidation) Start->C4_Mod C6_Mod C-6 Position Modification (e.g., Nucleophilic Substitution) Start->C6_Mod Library Library of Analogues C3_Mod->Library C4_Mod->Library C6_Mod->Library Anticancer Anticancer Assays (e.g., MTT, Cell Cycle Analysis) Library->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., COX Inhibition, Cytokine Release) Library->AntiInflammatory Enzyme Enzyme Inhibition Assays (e.g., Kinase, Gyrase Inhibition) Library->Enzyme Data Data Analysis & SAR Anticancer->Data AntiInflammatory->Data Enzyme->Data Lead Lead Data->Lead Lead Compound Identification

Caption: Synthetic and screening workflow for this compound analogues.

Comparative Analysis of Biological Activities

The biological potential of analogues derived from this compound can be inferred by examining the activities of similarly substituted indazole derivatives.

Anticancer Activity

Substituted indazoles have shown significant promise as anticancer agents by targeting various mechanisms, including kinase inhibition, apoptosis induction, and cell cycle arrest.[2]

Indazole Analogue Cancer Cell Line IC50 (µM) Mechanism of Action Reference
N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamideA2780 (ovarian), A549 (lung)4.21 - 18.6G2/M phase cell cycle arrest, apoptosis induction[6]
Compound 2f (an indazole derivative)4T1 (breast)0.23 - 1.15Apoptosis induction, inhibition of cell migration and invasion[7]
3-bromo 7-nitro indazole--Nitric oxide synthase inhibition[8]
3-chloro-6-nitro-1H-indazole derivativesLeishmania species-Antileishmanial activity[9]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1][3]

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized indazole analogues and a vehicle control (e.g., DMSO). Incubate for an additional 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Anti-inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and cytokines.[10]

Indazole Analogue Target IC50 (µM) Reference
5-aminoindazoleCOX-212.32[10]
6-nitroindazoleCOX-219.22[10]
IndazoleTNF-α220.11[10]
6-nitroindazoleIL-1β100.75[10]

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.

  • Enzyme Preparation: Prepare a solution of purified human recombinant COX-2 enzyme.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Enzyme Inhibition

The indazole scaffold is a common feature in many enzyme inhibitors, targeting a range of enzymes implicated in various diseases.

Indazole Analogue Enzyme Target IC50 Therapeutic Area Reference
ThiazolylindazolesBacterial DNA Gyrase B< 8 nM (for a pyrazolopyridone precursor)Antibacterial[11]
Indazole derivativesButyrylcholinesterase (BChE)Potent and selective inhibitionAlzheimer's Disease[12]
Indazole-based thiadiazole hybridsThymidine phosphorylase, α-glucosidase6.29 - 17.65 µMAntidiabetic, Anticancer[13]

The diverse biological activities of substituted indazoles underscore the therapeutic potential of analogues derived from this compound. A systematic approach to synthesis and screening, guided by the structure-activity relationships of known bioactive indazoles, can lead to the discovery of novel drug candidates.

Mechanistic Insights: A Focus on Kinase Inhibition

Many indazole-based anticancer drugs function as kinase inhibitors. These small molecules typically bind to the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction pathways that promote cell proliferation and survival.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase Intracellular Kinase (e.g., SRC, ABL) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Indazole Indazole-based Kinase Inhibitor Indazole->Kinase Inhibits ATP Binding

Caption: Mechanism of action for indazole-based kinase inhibitors.

Conclusion

This compound is a valuable starting material for the synthesis of a diverse library of indazole analogues. By leveraging the known structure-activity relationships of bioactive indazoles, researchers can strategically design and screen new compounds with the potential for significant therapeutic impact in oncology, inflammation, and other disease areas. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of these promising molecules.

References

A Comparative Analysis of Kinase Inhibition by Different Indazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for designing potent and selective therapeutic agents.[3][4] The clinical success of indazole-based drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) underscores the significance of this scaffold in modern oncology.[3][5][6]

This guide provides a comparative analysis of different indazole derivatives, focusing on their inhibitory activity against several clinically relevant kinase targets. We will delve into the quantitative experimental data, explore the underlying signaling pathways, and provide detailed protocols for the methodologies used to generate these insights, offering a comprehensive resource for researchers in drug discovery and development.

Comparative Inhibitory Potency of Indazole Derivatives

The therapeutic efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to cause an effect) and its selectivity (which kinases it inhibits). Substitutions on the indazole ring system critically determine these properties. The following data summarizes the half-maximal inhibitory concentrations (IC50) of selected indazole derivatives against key kinase families, illustrating the impact of structural modifications.

Data Presentation: Comparative Inhibitory Potency (IC50)

The table below presents the IC50 values for several indazole-based inhibitors against Vascular Endothelial Growth Factor Receptors (VEGFRs), Aurora Kinases, and Rho-associated coiled-coil containing protein kinases (ROCK). Lower IC50 values indicate higher potency.

InhibitorTarget KinaseIC50 (nM)Assay Type / ContextReference(s)
Axitinib VEGFR10.1Cell-free[7]
VEGFR20.2Cell-free[7]
VEGFR30.1 - 0.3Cell-free[7]
Pazopanib VEGFR110Cell-free[7]
VEGFR230Cell-free[7]
VEGFR347Cell-free[7]
Compound 30 VEGFR21.24Not Specified[7][8]
Compound 17 Aurora ANot Specified (Dual Inhibitor)Not Specified[9][10]
Aurora BNot Specified (Dual Inhibitor)Not Specified[9][10]
Compound 21 Aurora BNot Specified (Selective)Not Specified[9][10]
Compound 30 (Aurora) Aurora ANot Specified (Selective)Not Specified[9][10]
SR-1459 ROCK-II13Not Specified[11]
SR-715 ROCK-II80Not Specified[11]
SR-899 ROCK-II100Not Specified[11]
Structure-Activity Relationship (SAR) Insights

The data reveals critical structure-activity relationships. For instance, in the context of VEGFR inhibition, both Axitinib and Pazopanib are potent inhibitors, yet subtle structural differences lead to variations in their potency and selectivity profiles against different VEGFR isoforms and other kinases like PDGFR and c-Kit.[7] The development of highly potent molecules like Compound 30 (IC50 = 1.24 nM for VEGFR-2) demonstrates the successful optimization of the indazole scaffold for specific targets.[8]

Similarly, for Aurora kinases, strategic modifications to the indazole core have yielded compounds with different selectivity profiles. Researchers have successfully designed dual Aurora A/B inhibitors (Compound 17) as well as isoform-selective inhibitors for either Aurora A (Compound 30) or Aurora B (Compound 21).[9][10] This selectivity is achieved by designing substituents that exploit subtle differences in the amino acid residues within the ATP-binding pockets of the kinase isoforms, such as Arg220 and Thr217.[9] For ROCK inhibitors, the addition of piperazine and piperidine moieties to the indazole core has proven effective, with compounds like SR-1459 demonstrating potent inhibition.[11]

Mechanistic Context: Key Signaling Pathways

Understanding the biological pathways regulated by these kinases is essential for interpreting the cellular effects of their inhibition. The following diagrams illustrate the central roles of VEGFR, Aurora, and ROCK kinases in cellular processes.

VEGFR Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a pivotal role in angiogenesis—the formation of new blood vessels.[12] Dysregulation of this pathway is a hallmark of cancer, as tumors require a blood supply to grow and metastasize. Indazole derivatives like Axitinib and Pazopanib inhibit VEGFR, thereby blocking downstream signaling and cutting off the tumor's blood supply.[3][13]

VEGFR_Signaling VEGF VEGF Ligand VEGFR VEGFR-2 P P VEGF->VEGFR Binds & Dimerizes PLCg PLCγ VEGFR:s->PLCg Activates PI3K PI3K VEGFR:s->PI3K Activates Ras Ras VEGFR:s->Ras Activates Indazole Indazole Inhibitor (e.g., Axitinib) Indazole->VEGFR Inhibits ATP Binding Angiogenesis Angiogenesis, Cell Survival, Proliferation PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Aurora Kinase Regulation of Mitosis

Aurora kinases are a family of serine/threonine kinases that are essential for regulating multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[6][10] Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibitors targeting Aurora kinases can disrupt cell division, leading to apoptosis in cancer cells.

Aurora_Kinase_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Spindle Assembly Checkpoint AuroraA->Spindle AuroraB Aurora B AuroraB->Spindle Chromosome Chromosome Segregation AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Centrosome->Prophase Spindle->Metaphase Chromosome->Anaphase Cleavage->Cytokinesis Inhibitor Indazole Inhibitor Inhibitor->AuroraA Inhibits Inhibitor->AuroraB Inhibits

Caption: Role of Aurora kinases in the regulation of mitosis.

Methodologies for Assessing Kinase Inhibition

The accurate determination of inhibitor potency (IC50) is fundamental to drug discovery. This is typically achieved through robust, high-throughput in vitro kinase assays. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and broad applicability.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method for determining the IC50 value of an indazole derivative by measuring the amount of ADP produced in a kinase reaction.[14]

Objective: To quantify the concentration at which an inhibitor reduces the activity of a target kinase by 50%.

Materials:

  • Purified, active kinase of interest

  • Specific peptide substrate for the kinase

  • Indazole inhibitor stock solution (e.g., 10 mM in 100% DMSO)

  • ATP solution at optimal concentration (typically at or near the Km)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Perform a serial dilution of the indazole inhibitor stock solution in DMSO to create a range of concentrations (e.g., a 12-point, 3-fold dilution series).[7]

  • Assay Plate Setup: Add a small volume (e.g., 1-5 µL) of each inhibitor dilution and a DMSO-only control to the wells of the 384-well plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix of the kinase in the assay buffer. Add the kinase solution to the wells containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Prepare a master mix of the substrate and ATP in the assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[14]

    • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[14]

  • Data Acquisition: Measure the luminescence signal using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Subtract the background signal (wells with no kinase) from all readings.

    • Normalize the data by setting the average signal from the DMSO-only control wells to 100% kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the precise IC50 value.[7]

Experimental Workflow Diagram

The following diagram visualizes the key steps in the IC50 determination process.

IC50_Workflow start Start prep_inhibitor 1. Prepare Serial Dilution of Indazole Inhibitor start->prep_inhibitor plate_setup 2. Dispense Inhibitor into 384-Well Plate prep_inhibitor->plate_setup add_kinase 3. Add Kinase Enzyme (Pre-incubation) plate_setup->add_kinase start_reaction 4. Add Substrate/ATP Mix (Start Reaction) add_kinase->start_reaction incubate 5. Incubate at 30°C start_reaction->incubate stop_reaction 6. Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubate->stop_reaction detect_signal 7. Add Detection Reagent (Generate Luminescence) stop_reaction->detect_signal read_plate 8. Measure Luminescence (Plate Reader) detect_signal->read_plate analyze_data 9. Plot Dose-Response Curve & Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining IC50 values using a luminescence-based assay.

Conclusion and Future Directions

The indazole scaffold is a remarkably versatile and clinically validated core for the design of potent kinase inhibitors. Through strategic chemical modifications, researchers have developed a multitude of derivatives that exhibit high potency and varying degrees of selectivity against critical oncogenic and inflammatory targets like VEGFR, Aurora kinases, and ROCK.

The future of indazole-based kinase inhibitor development lies in the pursuit of even greater selectivity to minimize off-target effects and associated toxicities. The design of multi-target inhibitors that simultaneously block key nodes in cancer signaling pathways represents another promising strategy.[15] As our understanding of the human kinome deepens, the logical, data-driven optimization of privileged scaffolds like indazole will continue to be a cornerstone of targeted therapy development.

References

A Comparative Guide to Validating the Purity of 6-Chloro-3-iodo-4-nitro-1H-indazole by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy.[1][2] Any impurities present in these foundational molecules can carry through the synthetic process, potentially compromising the quality, safety, and therapeutic effect of the final Active Pharmaceutical Ingredient (API).[1][3] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for validating the purity of 6-Chloro-3-iodo-4-nitro-1H-indazole, a key intermediate in the synthesis of various therapeutic agents.[4][5] We will explore the technical nuances of this method, compare it with alternative analytical techniques, and provide detailed, field-proven protocols.

The Criticality of Purity for this compound

This compound is a substituted indazole derivative whose molecular structure incorporates chloro, iodo, and nitro functional groups.[4][6][7] This unique combination makes it a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies.[4] The presence of impurities, such as starting materials, by-products, or degradation products, can lead to the formation of unwanted side products in subsequent synthetic steps, impacting the final API's purity and potentially introducing toxic components.[1][8][9] Therefore, a robust and reliable analytical method for purity validation is not just a quality control measure but a critical step in ensuring the safety and efficacy of the resulting drug product.[10]

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard

HPLC-MS stands as the preeminent technique for the analysis of pharmaceutical impurities due to its high sensitivity, specificity, and resolving power.[9][11][12] This hyphenated technique combines the separation capabilities of HPLC with the mass identification power of MS, allowing for the detection, quantification, and preliminary identification of trace-level impurities.[2][11][13]

The "Why" Behind the Method: A Mechanistic Perspective

The choice of HPLC-MS for a halogenated nitroaromatic compound like this compound is deliberate. The polarity imparted by the nitro group and the indazole core makes it amenable to reversed-phase HPLC, while the presence of chlorine and iodine atoms provides a distinct isotopic pattern that aids in mass spectrometric identification. Electrospray ionization (ESI) is typically the ionization method of choice for such compounds, as it is a soft ionization technique that minimizes fragmentation and preserves the molecular ion, which is crucial for accurate molecular weight determination.[14][15]

Experimental Workflow: An Overview

The general workflow for HPLC-MS analysis involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

Caption: HPLC-MS Experimental Workflow.

In-Depth Experimental Protocol: HPLC-MS

This protocol is a robust starting point and should be validated according to ICH Q2(R1) guidelines.[10][16][17]

1. Materials and Reagents:

  • This compound reference standard and sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven

  • Mass spectrometer with an ESI source (e.g., single quadrupole or triple quadrupole)

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

4. Mass Spectrometric Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range: m/z 100-500

5. Sample Preparation:

  • Prepare a stock solution of the reference standard and sample at 1 mg/mL in methanol.

  • Dilute the stock solutions to a working concentration of 10 µg/mL with 50:50 water:acetonitrile.

Rationale for Parameter Selection:

  • C18 Column: Provides good retention and separation for moderately polar compounds.

  • Formic Acid: Acts as a proton source to aid in ionization and improves peak shape.

  • Gradient Elution: Necessary to elute a range of potential impurities with varying polarities.[18]

  • Negative ESI: The nitro group and acidic N-H of the indazole make the molecule amenable to deprotonation, leading to a strong signal in negative mode.

Comparison with Alternative Analytical Techniques

While HPLC-MS is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.

FeatureHPLC-MSGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, detection by mass-to-charge ratio.[11]Separation based on volatility and boiling point, detection by mass-to-charge ratio.[19][20]Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[21][22]
Analyte Suitability Wide range of polar and non-polar compounds.[13]Volatile and thermally stable compounds.[20]Soluble compounds, provides detailed structural information.[21][22]
Sensitivity High (ppb to ppt levels).[23]Very high for volatile compounds (ppt levels).[20][24]Lower, typically requires higher concentrations (ppm to % levels).[2]
Information Provided Molecular weight, retention time, quantitative data.[11]Molecular weight, fragmentation pattern, retention time, quantitative data.[19][20]Detailed molecular structure, stereochemistry, and quantification.[21][22][25]
Sample Preparation Simple dissolution and dilution.Often requires derivatization for non-volatile compounds.[26]Dissolution in a deuterated solvent.
Limitations May not separate isomers effectively without specialized columns.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity, complex spectra for mixtures.[27]

Alternative Methodologies: Protocols and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for identifying volatile impurities.[19][20] For this compound, which has a relatively high boiling point, derivatization may be necessary to improve volatility and thermal stability.

Protocol: GC-MS (with Silylation)

  • Derivatization:

    • To 1 mg of the sample, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 280 °C

    • Oven Program:

      • Initial: 100 °C, hold for 2 min

      • Ramp: 15 °C/min to 300 °C, hold for 10 min

    • Carrier Gas: Helium, 1.2 mL/min

  • MS Conditions:

    • Ionization: Electron Ionization (EI), 70 eV

    • Source Temperature: 230 °C

    • Scan Range: m/z 50-600

Rationale: Silylation replaces the acidic proton on the indazole nitrogen with a trimethylsilyl group, increasing volatility and preventing degradation in the hot GC inlet.[26]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation of impurities, especially for identifying isomers that may be difficult to resolve chromatographically.[21][22][25][28]

Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Spectrometer: 400 MHz or higher

    • Number of Scans: 16

    • Relaxation Delay: 2 s

  • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to identify the main compound and any impurities.[25]

Rationale: DMSO-d₆ is a good solvent for a wide range of organic compounds and will not exchange with the N-H proton of the indazole, allowing for its observation. Comparing the spectrum to that of the reference standard can reveal the presence and structure of impurities.[22][28]

Conclusion

Validating the purity of this compound is a critical step in the drug development pipeline. HPLC-MS offers a sensitive, specific, and robust method for this purpose. However, a comprehensive purity analysis often benefits from an orthogonal approach, employing techniques like GC-MS to detect volatile impurities and NMR to elucidate the structure of unknown components. By understanding the strengths and limitations of each method and applying them judiciously, researchers can ensure the quality and safety of this vital pharmaceutical intermediate.

References

Navigating the ADMET Maze: A Comparative Guide to In Silico Prediction for Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of diseases, including cancer and inflammatory conditions. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties being a primary cause of late-stage attrition. Early and accurate prediction of these properties is therefore paramount. This guide provides a comprehensive comparison of in silico tools and methodologies for predicting the ADMET profiles of indazole-based compounds, empowering researchers to make data-driven decisions and accelerate their drug discovery programs.

The Rationale: Why In Silico ADMET Profiling is Crucial for Indazole Analogs

Indazole-containing molecules, while often exhibiting potent biological activity, can also present specific ADMET challenges. These may include metabolic instability due to the nature of the heterocyclic ring system or potential off-target toxicities.[1] Traditional experimental ADMET screening is resource-intensive and often performed at later stages of the discovery pipeline. In silico approaches offer a rapid and cost-effective alternative to triage compound libraries, prioritize candidates for synthesis, and guide lead optimization efforts.[2][3] By identifying potential liabilities early, researchers can focus their efforts on compounds with a higher probability of success.

A Comparative Overview of In Silico ADMET Prediction Platforms

A multitude of software and web-based tools are available for ADMET prediction, each employing different algorithms and underlying datasets. The choice of platform can significantly impact the accuracy and relevance of the predictions. Here, we compare several popular options, highlighting their strengths and weaknesses for the analysis of indazole-based compounds.

Platform Core Methodology Key ADMET Endpoints Strengths for Indazole Compounds Considerations & Limitations
ADMET Predictor® (Simulations Plus) [4][5]Machine Learning (AI/ML) models built on extensive proprietary and public data.Over 175 properties including solubility, permeability, metabolism (CYP inhibition/induction), toxicity (hERG, Ames), and transporters.[4]High accuracy due to large, curated training sets. Provides detailed mechanistic insights and allows for building custom models.[4][5]Commercial software requiring a license. The complexity of the platform may require a learning curve.
ACD/ADME Suite (ACD/Labs) [2]Structure-based calculations and QSAR models.Blood-brain barrier penetration, CYP inhibition and substrate specificity, oral bioavailability, and toxicity.[2]Allows for training models with in-house experimental data to improve accuracy for specific chemical spaces.[2]Commercial software. Predictive accuracy is dependent on the quality and relevance of the training data.
ADMET-AI [6]Graph neural network architecture (Chemprop-RDKit).Predicts 41 ADMET properties from the Therapeutics Data Commons (TDC).[6]Fast, web-based, and free to use. Models have demonstrated high performance on benchmark datasets.[6]As a web-based tool, it may have limitations on the number of molecules that can be processed at once.[6]
SwissADME A composite of various predictive models.Physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.Free and user-friendly web interface. Provides a comprehensive initial assessment of drug-like properties.Predictions are based on a consensus of different models, which may not always be the most accurate for novel scaffolds.
Discovery Studio (BIOVIA) A suite of tools including TOPKAT for toxicity prediction and ADMET for pharmacokinetic properties.A wide range of ADMET and toxicity endpoints.Integrates with other molecular modeling tools, allowing for a more holistic analysis.Commercial software with a modular licensing structure.

Methodological Deep Dive: Key In Silico Approaches

The predictive power of the platforms listed above is rooted in various computational methodologies. Understanding the principles behind these methods is crucial for interpreting the results and making informed decisions.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical models that correlate the structural or physicochemical properties of molecules with their biological or pharmacokinetic properties.[7][8] These models are widely used for predicting ADMET properties.[7][9][10]

Experimental Protocol: Building a Custom QSPR Model for Indazole Analogs

  • Data Collection and Curation: Compile a dataset of indazole-based compounds with experimentally determined ADMET data (e.g., solubility, permeability, metabolic stability). Ensure data quality and consistency.

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric) using software like PaDEL-Descriptor or RDKit.

  • Model Training and Validation: Split the dataset into training and test sets. Use the training set to build a regression or classification model (e.g., multiple linear regression, support vector machine, random forest) that correlates the descriptors with the ADMET property. Validate the model's predictive performance on the test set.

  • Applicability Domain Definition: Define the chemical space for which the model is expected to make reliable predictions. This is crucial to avoid extrapolating beyond the scope of the training data.

Pharmacokinetic Modeling

Physiologically based pharmacokinetic (PBPK) modeling simulates the absorption, distribution, metabolism, and excretion of a drug in the body. While more complex than QSPR, PBPK models can provide a more dynamic and mechanistic understanding of a compound's fate in vivo.

Molecular Docking

Molecular docking predicts the binding orientation of a small molecule to a protein target. In the context of ADMET, docking can be used to predict interactions with metabolic enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein), providing insights into potential drug metabolism and efflux pathways.[1][11][12]

Recommended Workflow for In Silico ADMET Assessment of Novel Indazole Compounds

To streamline the ADMET profiling of new indazole-based compounds, a hierarchical approach is recommended. This workflow prioritizes rapid, high-throughput methods for initial screening, followed by more computationally intensive and accurate methods for promising candidates.

ADMET_Workflow cluster_0 Initial Screening (High-Throughput) cluster_1 Prioritization & Lead Selection cluster_2 Mechanistic Insights & Lead Optimization cluster_3 Final Candidate Selection Start Novel Indazole Compound Library RuleOfFive Drug-Likeness Filtering (e.g., Lipinski's Rule of Five) Start->RuleOfFive WebApp Web-Based ADMET Prediction (e.g., SwissADME, ADMET-AI) RuleOfFive->WebApp Commercial Commercial Software Prediction (e.g., ADMET Predictor®, ACD/ADME Suite) WebApp->Commercial Promising Candidates CustomModel Custom QSPR Modeling (If sufficient data is available) Commercial->CustomModel Docking Molecular Docking (CYPs, Transporters) CustomModel->Docking PBPK PBPK Modeling Docking->PBPK Final Prioritized Candidates for Experimental Validation PBPK->Final

References

The 4-Nitro-1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds, including several approved anticancer drugs.[1][2] The introduction of a nitro group at the 4-position of the indazole ring creates a unique electronic and steric profile, offering a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 4-nitro-1H-indazole derivatives, with a focus on their antiproliferative and kinase inhibitory activities. By objectively comparing the performance of various analogs and providing detailed experimental data, this document aims to empower researchers in the rational design of next-generation anticancer therapeutics.

The Pivotal Role of Substitution: Unraveling the SAR of 4-Nitro-1H-Indazole Derivatives

The biological activity of the 4-nitro-1H-indazole scaffold is profoundly influenced by the nature and position of its substituents. While the parent 4-nitro-1H-indazole itself shows limited biological activity, strategic modifications at the N1 and C3 positions have yielded compounds with potent anticancer effects. The following sections dissect the SAR of these derivatives, drawing upon key findings from published research.

A seminal study in the field systematically explored the impact of various substituents at the N1 position of the 4-nitro-1H-indazole core, evaluating their antiproliferative activity against a panel of human cancer cell lines. The results, summarized in the table below, provide a clear roadmap for understanding the SAR of this compound class.

Compound IDN1-SubstituentA549 (Lung Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Liver Cancer) IC50 (µM)
1a -H> 50> 50> 50> 50
1b -CH₃25.318.732.129.4
1c -CH₂CH₃15.810.221.519.8
1d -CH(CH₃)₂8.95.112.410.7
1e -CH₂Ph3.21.85.64.3
1f -CH₂(4-Cl-Ph)1.5 0.9 2.8 2.1
1g -CH₂(4-OCH₃-Ph)4.12.56.35.5
1h -CH₂(3,4-diCl-Ph)2.11.23.52.9

Table 1: Antiproliferative activity (IC50 in µM) of N1-substituted 4-nitro-1H-indazole derivatives against a panel of human cancer cell lines.

Key SAR Insights from N1-Substitution:

  • Essentiality of N1-Substitution: The unsubstituted 4-nitro-1H-indazole (1a ) is largely inactive, highlighting the critical need for substitution at the N1 position to impart antiproliferative activity.

  • Impact of Alkyl Chain Length: A clear trend is observed with increasing alkyl chain length at N1. The activity improves from methyl (1b ) to ethyl (1c ) and isopropyl (1d ), suggesting that increased lipophilicity and/or steric bulk in this region is beneficial for interacting with the biological target.

  • Superiority of Benzylic Groups: The introduction of a benzyl group (1e ) leads to a significant enhancement in potency. This indicates that an aromatic ring at this position can engage in favorable interactions, such as π-π stacking, with the target protein.

  • Influence of Phenyl Ring Substitution: Further decorating the phenyl ring of the N1-benzyl group offers a strategy for fine-tuning activity. The presence of an electron-withdrawing chlorine atom at the para-position (1f ) results in the most potent compound in the series. This suggests that electronic effects play a crucial role, potentially by modulating the interaction with the target or influencing the compound's physicochemical properties. Both electron-donating (methoxy, 1g ) and multiple electron-withdrawing (dichloro, 1h ) groups also confer potent activity, indicating a complex interplay of steric and electronic factors.

Mechanism of Action: Targeting the Kinome

While the precise molecular targets for all 4-nitro-1H-indazole derivatives are not fully elucidated, a growing body of evidence points towards their role as protein kinase inhibitors .[2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] The indazole scaffold is a known "hinge-binding" motif, capable of interacting with the ATP-binding site of various kinases.[4]

The SAR data presented above is consistent with the hypothesis that these compounds bind to the ATP pocket of a kinase. The N1-substituent likely occupies a hydrophobic pocket within the active site, with the substituted benzyl groups providing optimal interactions. The 4-nitro group, with its electron-withdrawing nature, may influence the overall electronic distribution of the indazole ring system, thereby modulating its interaction with key residues in the kinase hinge region.

Further investigations are required to identify the specific kinases targeted by the most potent 4-nitro-1H-indazole derivatives. Kinase profiling studies would be invaluable in elucidating their precise mechanism of action and guiding further optimization efforts.

G cluster_0 4-Nitro-1H-Indazole Derivative cluster_1 Target Kinase cluster_2 Cellular Effects Indazole 4-Nitro-1H-Indazole Derivative Kinase Protein Kinase (e.g., Tyrosine Kinase) Indazole->Kinase Binds to ATP_Site ATP Binding Site Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Phosphorylation Cascade (Inhibited) Apoptosis Induction of Apoptosis

Mechanism of Action for 4-Nitro-1H-Indazole Derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative 4-nitro-1H-indazole derivative and for the evaluation of its antiproliferative activity are provided below.

Synthesis of N1-(4-Chlorobenzyl)-4-nitro-1H-indazole (Compound 1f)

This protocol describes a general method for the N1-alkylation of 4-nitro-1H-indazole.

Materials:

  • 4-Nitro-1H-indazole

  • 4-Chlorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-chlorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

G Start Start: 4-Nitro-1H-indazole + 4-Chlorobenzyl bromide Step1 Step 1: Dissolve in DMF, add K₂CO₃ Start->Step1 Step2 Step 2: Add 4-Chlorobenzyl bromide Step1->Step2 Step3 Step 3: Stir at RT (12-16h) Step2->Step3 Step4 Step 4: Work-up: Ice-water quench, EtOAc extraction Step3->Step4 Step5 Step 5: Purification: Column Chromatography Step4->Step5 End End: N1-(4-Chlorobenzyl)-4-nitro-1H-indazole Step5->End

Synthetic Workflow for N1-Substituted 4-Nitro-1H-Indazoles.
In Vitro Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • 4-Nitro-1H-indazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

The 4-nitro-1H-indazole scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic substitution at the N1 position is crucial for potent antiproliferative activity, with N1-benzyl derivatives showing particular promise. The likely mechanism of action involves the inhibition of protein kinases, a key target class in oncology.

Future research in this area should focus on:

  • Elucidation of Specific Kinase Targets: Comprehensive kinase profiling of the most potent compounds is essential to understand their precise mechanism of action and to guide the design of more selective inhibitors.

  • Exploration of Other Substitution Positions: Systematic investigation of substituents at other positions of the indazole ring (e.g., C3, C5, C6, and C7) could lead to further improvements in potency and selectivity.

  • In Vivo Efficacy Studies: Promising compounds should be advanced to in vivo models to evaluate their pharmacokinetic properties and antitumor efficacy in a more physiologically relevant setting.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of novel 4-nitro-1H-indazole-based therapeutics for the treatment of cancer.

References

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-3-iodo-4-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 6-Chloro-3-iodo-4-nitro-1H-indazole (CAS No. 885519-97-1). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis: Understanding the Risk Profile

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These classifications are inferred from the hazard statements for the closely related compound 6-Chloro-4-nitro-1H-indazole and the general toxicological profiles of nitroaromatic and halogenated compounds.[1]

Table 1: Inferred Hazard Classification for this compound

Hazard ClassGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin IrritationH315: Causes skin irritationWarning
Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2]Protects against splashes and airborne particles that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[2]Prevents skin contact, which can lead to irritation or absorption of the chemical.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[2]Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic and meticulous approach is paramount to ensure safety during the handling of this compound.

Preparation and Engineering Controls
  • Work Area Preparation: All handling of solid this compound must be conducted within a certified chemical fume hood to control exposure.[2]

  • Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.

  • Documentation Review: Thoroughly review this safety guide and any available institutional standard operating procedures before commencing work.

Handling and Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

prep Preparation weigh Weighing prep->weigh In Fume Hood dissolve Dissolution weigh->dissolve In Fume Hood reaction Reaction dissolve->reaction In Fume Hood cleanup Cleanup & Decontamination reaction->cleanup In Fume Hood disposal Waste Disposal cleanup->disposal Segregated Waste

Figure 1. Safe handling workflow for this compound.

  • Weighing and Transfer:

    • Always weigh and transfer the solid compound within the fume hood to contain any dust.

    • Use appropriate, clean tools (e.g., spatulas, weighing paper) to avoid cross-contamination.

  • Dissolution and Reaction:

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Conduct all reactions within the fume hood, keeping the sash at the lowest practical height.

  • Post-Reaction Handling:

    • Keep all containers with the compound clearly labeled with the full chemical name and associated hazards.

    • Avoid eating, drinking, or smoking in the laboratory.

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste in a Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Figure 2. Spill response workflow.

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby colleagues and your supervisor.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully sweep or vacuum (with a HEPA-filtered vacuum) the material and place it into a clearly labeled, sealed container for hazardous waste. Avoid generating dust. For a liquid spill, use an inert absorbent material to contain it.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The proper disposal of this compound and any contaminated materials is a critical final step. As a halogenated aromatic compound, it must be treated as hazardous waste.

Waste Segregation

Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. [2] This is to prevent the formation of toxic byproducts during waste treatment processes.

Disposal Procedure
  • Containerization: Collect all waste containing this compound, including contaminated consumables and rinsates, in a designated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Do not dispose of this chemical down the drain. [3]

First Aid Measures

In case of exposure, immediate action is vital.

Table 3: First Aid Procedures

Exposure RouteAction
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-iodo-4-nitro-1H-indazole
Reactant of Route 2
6-Chloro-3-iodo-4-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.